molecular formula C7H10N2O B131086 N-Ethyl-1H-pyrrole-2-carboxamide CAS No. 156741-80-9

N-Ethyl-1H-pyrrole-2-carboxamide

Cat. No.: B131086
CAS No.: 156741-80-9
M. Wt: 138.17 g/mol
InChI Key: TVVGHVLRIOSKKH-UHFFFAOYSA-N
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Description

N-Ethyl-1H-pyrrole-2-carboxamide is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The pyrrole-2-carboxamide core is a privileged structure found in compounds with significant biological activity . This scaffold is a key intermediate for researchers developing novel therapeutic agents, particularly as inhibitors of protein-protein interactions and bacterial targets . In drug discovery, the pyrrole-2-carboxamide motif is a key structural component for designing inhibitors of the Keap1-Nrf2 protein-protein interaction . Inhibiting this interaction activates the Nrf2-mediated antioxidant response pathway, a promising therapeutic strategy for researching oxidative stress-related conditions such as cerebral ischemia/reperfusion injury and acute lung injury . Furthermore, this chemotype is integral to the development of potent inhibitors against bacterial targets like MmpL3 in Mycobacterium tuberculosis , showcasing its utility in creating new anti-tuberculosis agents with activity against drug-resistant strains . Analogous pyrrole-2-carboxamide derivatives have also been investigated as activators of glucokinase for researching diabetes treatments . The compound's structure allows for strategic functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . The N-ethyl group and the carboxamide functionality provide vectors for chemical modification, making this building block a versatile starting point for generating diverse compound libraries for high-throughput screening and lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-8-7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVGHVLRIOSKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626259
Record name N-Ethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156741-80-9
Record name N-Ethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Ethyl-1H-pyrrole-2-carboxamide: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-Ethyl-1H-pyrrole-2-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document combines available information on related structures with predicted properties from computational models to offer a comprehensive profile.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are critical for understanding the compound's behavior in biological systems and for guiding its development as a potential therapeutic agent.

PropertyPredicted ValueNotes
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number 156741-80-9[1]
Melting Point Not availableExperimental determination required.
Boiling Point Not availableExperimental determination required.
Water Solubility Predicted to be solubleQualitative prediction based on structure.
pKa (acidic) ~17Predicted for the pyrrole N-H proton.
pKa (basic) ~ -2Predicted for the amide carbonyl oxygen.
LogP 0.6 - 1.2Predicted values vary between different models.

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.[2]

Procedure:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in water.

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa can be determined by potentiometric titration.

Procedure:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve as the pH at which half of the compound is ionized.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

Procedure:

  • A solution of this compound is prepared in one of the two immiscible solvents (n-octanol or water).

  • A known volume of this solution is mixed with a known volume of the second solvent in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of the compound in each phase is determined by a suitable analytical method.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of N-alkyl-pyrrole-2-carboxamides. A common approach involves the amidation of a pyrrole-2-carboxylic acid derivative.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Amidation P2CA 1H-Pyrrole-2-carboxylic acid Ester Ethyl 1H-pyrrole-2-carboxylate P2CA->Ester Ethanol, Acid catalyst NEPC Ethyl 1-ethyl-1H-pyrrole-2-carboxylate Ester->NEPC Ethyl iodide, Base Target This compound NEPC->Target Ethylamine

Caption: Proposed synthesis workflow for this compound.

Structure-Activity Relationship (SAR) Insights

Pyrrole-2-carboxamide derivatives have been investigated for various biological activities, notably as antibacterial agents. Structure-activity relationship studies on related compounds suggest that modifications at the N1 position of the pyrrole ring and on the amide nitrogen can significantly influence their biological profile.

SAR_Diagram cluster_0 Core Scaffold: Pyrrole-2-carboxamide cluster_1 Key Modification Points & Their Influence Core R1 N1-substituent (e.g., Ethyl group) Core->R1 R2 Amide N-substituent Core->R2 R3 Pyrrole ring substituents Core->R3 R1_effect Influences membrane permeability and target engagement R1->R1_effect R2_effect Critical for target binding and selectivity R2->R2_effect R3_effect Modulates electronic properties and metabolic stability R3->R3_effect

Caption: Structure-Activity Relationship (SAR) considerations for pyrrole-2-carboxamide derivatives.

Potential Biological Signaling Pathway Involvement

Based on the known antibacterial activity of similar pyrrole-carboxamide compounds, a potential mechanism of action could involve the inhibition of essential bacterial enzymes. For instance, some derivatives are known to target bacterial topoisomerases or other enzymes involved in cell wall synthesis.

Signaling_Pathway Compound N-Ethyl-1H-pyrrole- 2-carboxamide Enzyme Bacterial Target Enzyme (e.g., Topoisomerase) Compound->Enzyme Inhibition Process Essential Cellular Process (e.g., DNA Replication) Enzyme->Process Required for Outcome Bacterial Cell Death Process->Outcome Disruption leads to

Caption: Conceptual mechanism of action for antibacterial pyrrole-2-carboxamides.

References

Spectroscopic Profile of N-Ethyl-1H-pyrrole-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for N-Ethyl-1H-pyrrole-2-carboxamide. Due to the limited availability of published spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds, including 1H-pyrrole-2-carboxamide and other N-alkylated pyrrole derivatives. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to facilitate empirical verification.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.5 - 9.5br s1HN-H (pyrrole)Chemical shift can be highly variable depending on concentration and solvent.
~6.8 - 7.0m1HH5 (pyrrole)
~6.6 - 6.8m1HH3 (pyrrole)
~6.1 - 6.3m1HH4 (pyrrole)
~6.0 - 6.5br s1HN-H (amide)
~3.3 - 3.5q2H-CH₂-J-coupling with -CH₃ protons is expected.
~1.1 - 1.3t3H-CH₃J-coupling with -CH₂- protons is expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentNotes
~160 - 165C=O (amide)
~125 - 130C2 (pyrrole)Carbon attached to the carboxamide group.
~120 - 125C5 (pyrrole)
~110 - 115C3 (pyrrole)
~108 - 112C4 (pyrrole)
~34 - 38-CH₂-
~14 - 16-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H Stretch (pyrrole and amide)
~3100 - 3000MediumC-H Stretch (aromatic)
~2970 - 2850MediumC-H Stretch (aliphatic)
~1650 - 1630StrongC=O Stretch (Amide I)
~1580 - 1550MediumN-H Bend (Amide II)
~1500 - 1400MediumC=C Stretch (pyrrole ring)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
138[M]⁺ (Molecular Ion)
123[M - CH₃]⁺
110[M - C₂H₄]⁺ or [M - N₂H₂]⁺
95[M - C₂H₅N]⁺
67[C₄H₅N]⁺ (Pyrrole ring fragment)

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-alkyl-pyrrole-2-carboxamides involves the amidation of a pyrrole-2-carboxylic acid derivative.[1]

Materials:

  • Pyrrole-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ethylamine (in a suitable solvent like THF or as a gas)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Acid Chloride Formation: Pyrrole-2-carboxylic acid is converted to its acid chloride. In a fume hood, dissolve pyrrole-2-carboxylic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude pyrrole-2-carbonyl chloride.

  • Amidation: The crude pyrrole-2-carbonyl chloride is dissolved in anhydrous DCM. The solution is cooled to 0 °C, and a solution of ethylamine and triethylamine in DCM is added dropwise. The reaction mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is washed with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2][3][4]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy [5][6][7]

  • Sample Preparation: For a solid sample, a small amount of this compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid or dissolved sample, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS) [8][9][10]

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small organic molecules.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Workflow start Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) start->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ir IR Spectroscopy purification->ir Purified Sample ms Mass Spectrometry purification->ms Purified Sample data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation final_report Final Report/ Whitepaper structure_elucidation->final_report data_analysis->structure_elucidation

General workflow for synthesis and spectroscopic analysis.

References

N-Ethyl-1H-pyrrole-2-carboxamide: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis of N-Ethyl-1H-pyrrole-2-carboxamide. Detailed experimental protocols for its synthesis and characterization are presented, supported by tabulated spectral data and logical workflow diagrams to facilitate understanding and replication.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of 1H NMR, 13C NMR, and HRMS. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results
Table 2: ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: HRMS Data for this compound
Ionization ModeCalculated m/zMeasured m/zFormula
ESI+Data not availableData not availableC₇H₁₁N₂O⁺ ([M+H]⁺)

Note: Specific spectral data for the title compound was not found in the provided search results. The tables are structured for data insertion upon availability.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A general and effective method for the synthesis of N-substituted pyrrole-2-carboxamides involves the amidation of a pyrrole-2-carboxylic acid derivative.

Materials:

  • Pyrrole-2-carbonyl chloride

  • Ethylamine

  • Anhydrous diethyl ether

  • Saturated sodium hydrogen carbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve pyrrole-2-carbonyl chloride in anhydrous diethyl ether.

  • Slowly add a solution of ethylamine in anhydrous diethyl ether to the stirred solution from step 1. The reaction is exothermic and may require cooling.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Wash the ether solution with a saturated sodium hydrogen carbonate solution to neutralize any excess acid.

  • Separate the organic layer, dry it over magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR: Acquire proton-decoupled spectra. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed to confirm the elemental composition of the synthesized compound.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The high-resolution measurement provides the accurate mass, which can be used to confirm the elemental formula.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Synthesis_Workflow Start Pyrrole-2-carbonyl chloride + Ethylamine Reaction Amidation Reaction (Anhydrous Diethyl Ether) Start->Reaction Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR HRMS High-Resolution Mass Spectrometry Synthesized_Compound->HRMS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation HRMS->Structure_Confirmation

Caption: Workflow for the structural characterization of the compound.

The Multifaceted Biological Activities of Pyrrole-2-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Pyrrole-2-carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial cellular processes such as tubulin polymerization and the activity of key enzymes like histone methyltransferases.

Quantitative Anticancer Data

The anticancer efficacy of various pyrrole-2-carboxamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented below.

Compound IDCancer Cell LineIC50 (µM)Reference
12l U251 (Glioblastoma)2.29 ± 0.18[1]
A549 (Lung Carcinoma)3.49 ± 0.30[1]
Compound 5c HOP-92 (Lung Cancer)>10 (43.19% growth inhibition at 10 µM)[1]
UO-31 (Renal Cancer)>10 (21.18% growth inhibition at 10 µM)[1]
Compound 5g KM12 (Colon Cancer)>10 (82.02% growth inhibition at 10 µM)[1]
Pyrrole Hydrazone 1C Human Melanoma44.63 ± 3.51[1]
FAK inhibitor 10b A549 (Lung Carcinoma)0.8[1]
Pyrrolyl-indole hybrid 3a HT29 (Colon Adenocarcinoma)LC50 = 9.31[2]
UACC-62 (Melanoma)LC50 = 8.03[2]
OVCAR-8 (Ovarian Carcinoma)LC50 = 6.55[2]
SN12C (Renal Cell Carcinoma)LC50 = 3.97[2]
BT-549 (Breast Carcinoma)LC50 = 6.39[2]
Pyrrolyl-indole hybrid 3h T47D (Breast Cancer)2.4[2]
Mechanism of Action: Inhibition of Tubulin Polymerization

A significant mechanism of anticancer activity for some pyrrole-2-carboxamide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to mitotic arrest and subsequent apoptosis in cancer cells.

cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Microtubule->Alpha-Tubulin Depolymerization Microtubule->Beta-Tubulin Mitotic_Arrest Mitotic_Arrest Microtubule->Mitotic_Arrest Disruption leads to Pyrrole-2-Carboxamide Pyrrole-2-Carboxamide Pyrrole-2-Carboxamide->Beta-Tubulin Binds to Colchicine Site Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Inhibition of Tubulin Polymerization by Pyrrole-2-Carboxamide Derivatives.

Mechanism of Action: EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development through the silencing of tumor suppressor genes. Certain pyrrole-3-carboxamide derivatives have been identified as potent EZH2 inhibitors. While the provided data is for a pyrrole-3-carboxamide, the general pathway is relevant.

cluster_0 EZH2 Signaling Pathway Pyrrole-Carboxamide Pyrrole-Carboxamide EZH2 EZH2 Pyrrole-Carboxamide->EZH2 Inhibits H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes Tumor_Suppressor_Genes Tumor_Suppressor_Genes H3K27me3->Tumor_Suppressor_Genes Represses Gene_Silencing Gene_Silencing Cancer_Progression Cancer_Progression Gene_Silencing->Cancer_Progression cluster_0 Mycolic Acid Transport in Mycobacterium Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis MmpL3_Transporter MmpL3_Transporter Mycolic_Acid_Synthesis->MmpL3_Transporter Substrate for Cell_Wall_Assembly Cell_Wall_Assembly MmpL3_Transporter->Cell_Wall_Assembly Transports Mycolic Acids Bacterial_Cell_Death Bacterial_Cell_Death Pyrrole-2-Carboxamide Pyrrole-2-Carboxamide Pyrrole-2-Carboxamide->MmpL3_Transporter Inhibits cluster_0 PDE4B Signaling in Inflammation Pyrrole-2-Carboxamide Pyrrole-2-Carboxamide PDE4B PDE4B Pyrrole-2-Carboxamide->PDE4B Inhibits cAMP cAMP PDE4B->cAMP Degrades PKA_Epac PKA / Epac cAMP->PKA_Epac Activates Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) PKA_Epac->Pro-inflammatory_Cytokines Inhibits Production Anti-inflammatory_Cytokines Anti-inflammatory Cytokines PKA_Epac->Anti-inflammatory_Cytokines Promotes Production cluster_0 Synthesis Workflow Start Start Step1 Dissolve Pyrrole-2-carboxylic acid and Amine in DMF Start->Step1 Step2 Add Coupling Agents (e.g., EDC, HOBt) Step1->Step2 Step3 Add Base (e.g., DIPEA or TEA) Step2->Step3 Step4 Stir at Room Temperature (12-24 hours) Step3->Step4 Step5 Work-up and Purification (e.g., Extraction, Chromatography) Step4->Step5 End Pyrrole-2-carboxamide Product Step5->End

References

An In-depth Technical Guide to the Stability and Storage of N-Ethyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Ethyl-1H-pyrrole-2-carboxamide. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document combines general information from Safety Data Sheets (SDSs) with established principles of chemical stability for related pyrrole-carboxamide structures. Furthermore, it outlines standard experimental protocols for stability testing based on the International Council for Harmonisation (ICH) guidelines, enabling researchers to generate specific data as required.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OGeneric Chemical Databases
Molecular Weight 138.17 g/mol Generic Chemical Databases
Appearance Off-white to yellow or brown crystalline powder or solidSupplier Information
Solubility Soluble in methanol and ethyl acetateSupplier Information

Stability Profile and Degradation Pathways

General Stability:

  • The compound is generally considered stable under recommended storage conditions.[1]

  • Avoid exposure to heat, flames, sparks, and strong oxidizing agents.[2][3]

Potential Degradation Pathways:

  • Hydrolysis: The amide linkage is susceptible to hydrolysis under strong acidic or alkaline conditions, which would yield 1H-pyrrole-2-carboxylic acid and ethylamine. Studies on other pyrrole derivatives have shown instability in strongly acidic and alkaline media.

  • Oxidation: The pyrrole ring can be sensitive to oxidation, potentially leading to ring-opening or the formation of polymeric byproducts.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light. Photostability testing is recommended to assess this potential liability.

A logical workflow for assessing the stability of this compound is presented below.

G cluster_0 Stability Assessment Workflow A Obtain this compound B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop and Validate Stability-Indicating Analytical Method (e.g., HPLC) B->C D Conduct Long-Term and Accelerated Stability Studies (ICH Guidelines) C->D E Analyze Samples at Specified Time Points D->E F Characterize Degradation Products (e.g., LC-MS, NMR) E->F G Establish Storage Conditions and Re-test Period/Shelf Life E->G G cluster_1 Forced Degradation Experimental Workflow start This compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photostability (ICH Q1B light exposure) start->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

References

Unveiling the Therapeutic Promise of N-Ethyl-1H-pyrrole-2-carboxamide: A Technical Guide to Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This technical guide explores the potential therapeutic targets of N-Ethyl-1H-pyrrole-2-carboxamide by examining the well-established mechanisms of action of its structural analogs. While specific data for this compound is limited in publicly available literature, the extensive research on related pyrrolamides provides a strong foundation for predicting its therapeutic potential across several key disease areas, including infectious diseases, cancer, and neurological disorders.

Antibacterial Activity: Targeting Bacterial Topoisomerases

A significant body of research highlights the potent antibacterial properties of pyrrole-2-carboxamide derivatives, primarily through the inhibition of bacterial type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE).[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drug development.

Mechanism of Action: Pyrrolamides act as ATP-competitive inhibitors of the GyrB and ParE subunits.[2] By binding to the ATP-binding pocket, these compounds prevent the conformational changes necessary for enzyme function, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[2][3] This mechanism is distinct from that of fluoroquinolones, suggesting a potential for these compounds to be effective against fluoroquinolone-resistant strains.[3]

In silico studies have also suggested that some pyrrole derivatives may target UDP-N-acetylenolpyruvylglucosamine reductase, an enzyme involved in peptidoglycan synthesis.[1]

Quantitative Data on Pyrrolamide Analogs:

Compound ClassTargetOrganismIC50 / MICReference
Hydroxyisopropyl pyridazine pyrrolamideDNA Gyrase (GyrB)Staphylococcus aureusIC50 = 49 nM[2]
Hydroxyisopropyl pyridazine pyrrolamideTopoisomerase IV (ParE)Staphylococcus aureusIC50 = 1.513 µM[2]
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybridsDNA GyraseVarious BacteriaGood inhibitory activity[1]
2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acidDNA GyraseMycobacterium tuberculosis H37RvIC50 < 5 nM[1]
2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acidMycobacterium tuberculosis H37RvMIC = 0.03 µg/mL[1]

Experimental Protocols:

  • DNA Gyrase Inhibition Assay: The supercoiling activity of DNA gyrase is measured in the presence of relaxed plasmid DNA, ATP, and varying concentrations of the inhibitor. The degree of supercoiling is assessed by agarose gel electrophoresis.

  • Minimum Inhibitory Concentration (MIC) Determination: Bacterial cultures are incubated with serial dilutions of the compound to determine the lowest concentration that inhibits visible growth.

Signaling Pathway and Experimental Workflow:

DNA_Gyrase_Inhibition cluster_workflow Experimental Workflow cluster_pathway Mechanism of Action b_start Bacterial Culture b_mic MIC Determination b_start->b_mic b_result Inhibition of Bacterial Growth b_mic->b_result a_compound N-Ethyl-1H-pyrrole- 2-carboxamide (or analog) a_gyrase DNA Gyrase (GyrB) a_compound->a_gyrase Inhibits ATP binding a_dna DNA Supercoiling a_gyrase->a_dna Mediates a_atp ATP a_atp->a_gyrase Binds to a_replication DNA Replication & Transcription a_dna->a_replication a_death Bacterial Cell Death a_replication->a_death

Caption: Inhibition of DNA gyrase by pyrrolamides.

Antitubercular Activity: Targeting MmpL3

Derivatives of pyrrole-2-carboxamide have emerged as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[4] MmpL3 is an essential transporter responsible for shuttling mycolic acids, crucial components of the mycobacterial cell wall, to the periplasm. Its inhibition leads to a compromised cell envelope and bacterial death.

Mechanism of Action: Pyrrole-2-carboxamides are thought to bind to a hydrophobic pocket within the MmpL3 transporter, disrupting its function. Structure-activity relationship (SAR) studies have shown that bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring enhance anti-TB activity.[4]

Quantitative Data on Pyrrole-2-carboxamide Analogs against M. tuberculosis:

CompoundR1 (on Pyrrole)R2 (on Carboxamide)MIC (µg/mL)Cytotoxicity IC50 (µg/mL)Reference
Analog with adamantyl group2,4-dichlorophenylAdamantyl< 0.016> 64[4]
Analog with fluorophenyl moietyFluorophenylAdamantyl< 0.016> 64[4]

Experimental Protocols:

  • MmpL3 Target Engagement Assay: The potency of compounds against wild-type and mutated MmpL3-expressing Mycobacterium smegmatis is measured to confirm target engagement.

  • Mycolic Acid Biosynthesis Assay: The effect of the compounds on mycolic acid synthesis is determined using a [14C] acetate metabolic labeling assay.

Logical Relationship Diagram:

MmpL3_Inhibition compound Pyrrole-2-carboxamide Derivative mmpl3 MmpL3 Transporter compound->mmpl3 Inhibits mycolic_acid Mycolic Acid Transport mmpl3->mycolic_acid Mediates cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall Essential for tb_death M. tuberculosis Death cell_wall->tb_death Disruption leads to Anticancer_Targets cluster_inflammation Inflammation Pathway cluster_kinase Kinase Inhibition Pathway compound1 5-methyl-2-carboxamide pyrrole derivative mpges1 mPGES-1 compound1->mpges1 Inhibits seh sEH compound1->seh Inhibits inflammation Pro-tumorigenic Inflammation mpges1->inflammation seh->inflammation compound2 Pyrrole-carboxamide core (e.g., in Sunitinib) rtk Receptor Tyrosine Kinases (RTKs) compound2->rtk Inhibits proliferation Tumor Cell Proliferation & Angiogenesis rtk->proliferation Keap1_Nrf2_Pathway compound 1-ethyl-1H-pyrrole- 2-carboxylic acid derivative keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Inhibits interaction nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) nucleus->are Binds to antioxidant_genes Antioxidant Gene Transcription (SOD, CAT, etc.) are->antioxidant_genes Activates neuroprotection Neuroprotection antioxidant_genes->neuroprotection Leads to

References

The Versatile Scaffold: A Technical Guide to N-Ethyl-1H-pyrrole-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Ethyl-1H-pyrrole-2-carboxamide core represents a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. Its inherent structural features, including a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a hydrophobic pyrrole ring, provide a versatile template for designing molecules with high affinity and selectivity for various biological targets. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of compounds built upon this core, with a particular focus on its role in the development of kinase inhibitors for oncology and other therapeutic areas.

The this compound Core: A Building Block for Targeted Therapies

The pyrrole-2-carboxamide moiety is a key pharmacophore found in numerous biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antibacterial, antifungal, and antiviral properties.[1] The strategic placement of an ethyl group at the N1 position of the pyrrole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile.

A prime example of the successful application of this scaffold is in the structure of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1] Sunitinib features a more complex N-substituted ethylamine chain, but the fundamental N-substituted-1H-pyrrole-2-carboxamide core is central to its inhibitory activity against key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the amidation of a corresponding pyrrole-2-carboxylic acid or its activated derivative with ethylamine.

General Synthetic Workflow

G cluster_0 Synthesis of Pyrrole-2-carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification start Starting Materials (e.g., Pyrrole) bromination Bromination start->bromination esterification Esterification bromination->esterification hydrolysis Ester Hydrolysis esterification->hydrolysis activation Carboxylic Acid Activation (e.g., with SOCl2, EDCI) hydrolysis->activation coupling Reaction with N-Ethylamine activation->coupling purification Purification (e.g., Chromatography, Recrystallization) coupling->purification product Final Product: This compound Derivative purification->product

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental Protocol: General Procedure for the Synthesis of Pyrrole-2-carboxamides

The following is a generalized protocol based on common synthetic methodologies for preparing pyrrole-2-carboxamide derivatives.

Step 1: Synthesis of Pyrrole-2-carboxylic Acid (if not commercially available)

  • Bromination of Pyrrole: A solution of pyrrole-2-carboxylic acid in acetic acid and carbon tetrachloride is cooled. A solution of bromine in acetic acid is added dropwise. The precipitated product is collected and can be recrystallized.[4]

  • Esterification: The resulting brominated pyrrole-2-carboxylic acid is refluxed with an alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., sulfuric acid). The excess alcohol is distilled off, and the crude ester is extracted.[4]

  • Hydrolysis: The purified ester is then hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide, followed by acidification.

Step 2: Amide Coupling

  • To a solution of the pyrrole-2-carboxylic acid derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a combination of EDC and HOBt is added.

  • The mixture is stirred at room temperature for a specified time to activate the carboxylic acid.

  • The appropriate amine (e.g., ethylamine) is then added to the reaction mixture.

  • The reaction is stirred until completion, which is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and the solvent is removed under reduced pressure.

Step 3: Purification

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted pyrrole-2-carboxamide.[5]

Biological Activity and Therapeutic Targets

The this compound scaffold has been successfully employed to develop inhibitors for a range of important biological targets.

Kinase Inhibition in Oncology

The most prominent application of this scaffold is in the development of kinase inhibitors for cancer therapy.

VEGFR-2 Inhibition and Anti-Angiogenesis:

Derivatives of this scaffold are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6][7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its activation and downstream signaling.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor N-Ethyl-1H-pyrrole- 2-carboxamide Derivative Inhibitor->VEGFR2 Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

JAK2 Inhibition:

The pyrrole-2-carboxamide scaffold has also been utilized to develop potent and selective inhibitors of Janus Kinase 2 (JAK2).[8] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative disorders.

Antimicrobial Activity

MmpL3 Inhibition in Tuberculosis:

Recent research has identified pyrrole-2-carboxamide derivatives as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter for mycolic acids in Mycobacterium tuberculosis.[5][9][10] Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death. This presents a promising strategy for the development of new anti-tuberculosis drugs, including those effective against drug-resistant strains.[5][9]

Antiviral Potential:

The versatility of the pyrrole-2-carboxamide scaffold extends to antiviral applications. Derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[11] Additionally, N-substituted pyrrole-based heterocycles have shown promise as broad-spectrum filoviral entry inhibitors.[12]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrrole ring and the carboxamide nitrogen. The following tables summarize key quantitative data and SAR insights from various studies.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrole-2-Carboxamide Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
Sunitinib (SU11248)VEGFR-2-
Sunitinib (SU11248)PDGFRβ-[3]
Compound 16 (NMS-P830)JAK2-[8]
Compound 28 (NMS-P953)JAK2-
Thieno[2,3-d]pyrimidine 21eVEGFR-221[7]
Thieno[2,3-d]pyrimidine 21bVEGFR-233.4[7]

Key SAR Insights for Kinase Inhibitors:

  • Pyrrole Ring Substitution: The presence of specific substituents at the 4- and 5-positions of the pyrrole ring is crucial for potent kinase inhibition. For instance, in Sunitinib, the 2,4-dimethyl substitution and the 5-(indolin-2-one)methylene group are key for binding to the ATP pocket of VEGFR and PDGFR.

  • Amide Substitution: The nature of the substituent on the carboxamide nitrogen influences solubility, cell permeability, and interaction with the solvent-exposed region of the kinase. The diethylaminoethyl side chain of Sunitinib is critical for its favorable pharmacokinetic properties.[3]

Table 2: Antimicrobial Activity of Pyrrole-2-Carboxamide Derivatives
Compound IDTarget Organism/EnzymeMIC (µg/mL) or IC50Reference
Compound 32M. tuberculosis (MmpL3)< 0.016[5][9]
ENBHEDPCM. tuberculosis H37Rv0.7[13]
Pyridopyrrolopyrimidine 29SARS-CoV-2 MproIC50 in low µM[11]

Key SAR Insights for MmpL3 Inhibitors:

  • Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-TB activity.[5][9]

  • Bulky substituents on the carboxamide moiety significantly improve potency.[5][9]

  • The hydrogens on the pyrrole and carboxamide nitrogens are crucial for activity, likely participating in key hydrogen bonding interactions with the target protein.[5]

Biological Evaluation Workflow

The biological evaluation of novel this compound derivatives typically follows a standardized workflow to assess their potency, selectivity, and potential as therapeutic agents.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 In Vivo Evaluation in_vitro_enzyme In Vitro Enzyme Assay (e.g., Kinase Glo, FRET) in_vitro_cell In Vitro Cellular Assay (e.g., Proliferation, Cytotoxicity) in_vitro_enzyme->in_vitro_cell selectivity Selectivity Profiling (Kinase Panel Screening) in_vitro_cell->selectivity adme In Vitro ADME (Solubility, Permeability, Metabolic Stability) selectivity->adme pk Pharmacokinetic Studies (in animal models) adme->pk efficacy In Vivo Efficacy Studies (e.g., Xenograft models) pk->efficacy

Caption: Standard Biological Evaluation Workflow for Novel Drug Candidates.

Conclusion

The this compound scaffold has proven to be a highly valuable and adaptable core in medicinal chemistry. Its synthetic tractability and the ability to modulate its properties through substitution have led to the discovery of potent and selective inhibitors for a variety of therapeutic targets. The clinical success of Sunitinib stands as a testament to the potential of this scaffold in oncology. Ongoing research continues to explore its application in other areas, including infectious diseases, with promising results. For drug discovery and development professionals, the this compound core remains a compelling starting point for the design of next-generation targeted therapies.

References

In-Silico Modeling of Pyrrole-2-Carboxamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico modeling of pyrrole-2-carboxamide derivatives, a class of compounds with significant therapeutic potential. Due to the limited availability of specific data for "N-Ethyl-1H-pyrrole-2-carboxamide," this document focuses on a closely related and well-studied class of pyrrole-2-carboxamides that act as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). These compounds are promising candidates for the treatment of drug-resistant tuberculosis.[1]

The guide will detail the computational methodologies used to predict and analyze the interactions of these compounds with their biological target, present key quantitative data, and outline the experimental protocols for model validation.

Introduction to Pyrrole-2-Carboxamides and MmpL3

Pyrrole-2-carboxamides are a versatile class of heterocyclic compounds that form the core structure of numerous therapeutic agents.[2][3] Their derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] A significant area of research has focused on their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.

One of the key molecular targets for these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein involved in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this process, leading to bacterial death. The structure-activity relationship (SAR) studies of pyrrole-2-carboxamides have revealed that modifications to the pyrrole ring and the carboxamide group can significantly impact their anti-TB activity.[1]

In-Silico Modeling of Pyrrole-2-Carboxamide Interactions with MmpL3

In-silico modeling plays a pivotal role in understanding the molecular interactions between pyrrole-2-carboxamide derivatives and MmpL3, guiding the design of more potent inhibitors. Molecular docking is a primary computational technique used to predict the binding mode and affinity of these small molecules within the MmpL3 binding pocket.

Molecular Docking Studies

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor. For the pyrrole-2-carboxamide derivatives, these studies have been instrumental in elucidating the key interactions that contribute to their inhibitory activity against MmpL3.

Key Findings from Docking Studies:

  • Hydrogen Bonding: The hydrogens on the pyrrole-2-carboxamide moiety are crucial for potent activity. Docking studies have shown that the amide group can form hydrogen bonds with key residues in the MmpL3 binding site, such as ASP645.[1]

  • Hydrophobic Interactions: Bulky substituents on the carboxamide and phenyl groups attached to the pyrrole ring can engage in hydrophobic interactions within the S3, S4, and S5 pockets of the MmpL3 protein, enhancing binding affinity.[1]

  • Structure-Activity Relationship (SAR): Computational models have successfully explained the observed SAR. For instance, the replacement of the pyrrole hydrogen with a methyl group significantly reduces activity, which correlates with the loss of a critical hydrogen bond in the docked pose.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from structure-activity relationship studies of various pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv and their cytotoxicity.

Compound IDR1R2MIC (μg/mL)IC50 (μg/mL)
5 2,4-dichlorophenyladamantyl<0.016>64
12 2,4-dichlorophenyl (N-methyl pyrrole)adamantyl3.7>64
13 2,4-dichlorophenyl (N-methyl pyrrole, N-methyl amide)adamantyl>32>64
14 2-chlorophenyladamantyl0.061>64
15 4-chlorophenyladamantyl0.031>64
16 2-fluorophenyladamantyl<0.016>64
17 3-fluorophenyladamantyl<0.016>64
18 4-fluorophenyladamantyl<0.016>64

Data extracted from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.[1]

Experimental Protocols

This section details the methodologies for the key in-silico and in-vitro experiments cited in the study of pyrrole-2-carboxamide derivatives.

In-Silico Modeling Protocol: Molecular Docking

Objective: To predict the binding mode of pyrrole-2-carboxamide derivatives within the MmpL3 active site.

Methodology:

  • Protein Preparation: The crystal structure of MmpL3 is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the pyrrole-2-carboxamide derivatives are generated and energy-minimized using a suitable force field.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the defined binding site of the MmpL3 protein. The binding site is typically defined based on the location of a co-crystallized ligand or known active site residues.

  • Pose Analysis and Scoring: The resulting docking poses are analyzed to identify the most favorable binding modes based on scoring functions that estimate the binding affinity. The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are visualized and analyzed.

In-Vitro Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of the pyrrole-2-carboxamide derivatives required to inhibit the growth of M. tuberculosis.

Methodology:

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate broth medium.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: A series of twofold dilutions of the compounds are prepared in a 96-well microplate.

  • Inoculation: A standardized inoculum of the bacterial culture is added to each well.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C) for a specified period.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualization of In-Silico Modeling Workflow

The following diagram illustrates the general workflow for the in-silico modeling and experimental validation of pyrrole-2-carboxamide derivatives.

In_Silico_Workflow cluster_insilico In-Silico Modeling cluster_experimental Experimental Validation cluster_development Drug Development Target_Selection Target Identification (MmpL3) Protein_Preparation Protein Preparation (MmpL3 Crystal Structure) Target_Selection->Protein_Preparation Ligand_Preparation Ligand Preparation (Pyrrole-2-carboxamides) Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Binding_Analysis Binding Mode & Affinity Analysis Molecular_Docking->Binding_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Binding_Analysis->SAR_Analysis Synthesis Compound Synthesis SAR_Analysis->Synthesis Design New Compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization MIC_Assay MIC Assay (Anti-TB Activity) Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay Synthesis->Cytotoxicity_Assay MIC_Assay->SAR_Analysis Cytotoxicity_Assay->Lead_Optimization

Caption: Workflow for in-silico modeling and experimental validation of MmpL3 inhibitors.

References

Technical Guide: Synthesis of N-Ethyl-1H-pyrrole-2-carboxamide from Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the synthesis of N-Ethyl-1H-pyrrole-2-carboxamide, a valuable scaffold in medicinal chemistry, starting from pyrrole.[1][2] The synthesis is presented as a robust two-step process. The initial step involves the regioselective formylation of the pyrrole ring at the C2 position via the Vilsmeier-Haack reaction to yield the key intermediate, pyrrole-2-carbaldehyde. The subsequent step details a modern and efficient direct oxidative amidation of this intermediate with ethylamine to produce the target compound. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility for researchers in the field.

Introduction

Pyrrole-2-carboxamide derivatives are significant structural motifs present in numerous biologically active compounds, including pharmaceuticals and natural products.[3] Their utility as scaffolds in drug discovery, particularly in the development of inhibitors for targets like Mycobacterial Membrane Protein Large 3 (MmpL3), underscores the need for efficient and scalable synthetic routes.[1][2] This guide outlines a reliable pathway for the preparation of this compound, focusing on established and high-yielding methodologies suitable for a laboratory setting.

The selected synthetic strategy prioritizes efficiency and selectivity, beginning with the well-established Vilsmeier-Haack formylation, which is a mild and effective method for introducing an aldehyde group onto electron-rich aromatic rings like pyrrole.[4][5] For the subsequent conversion of the aldehyde to the target amide, this guide employs a direct oxidative amidation protocol. This modern approach is advantageous as it avoids the multi-step process of first oxidizing the aldehyde to a carboxylic acid and then performing a separate amide coupling reaction.[6][7]

Overall Synthesis Workflow

The synthesis of this compound from pyrrole is achieved in two primary transformations:

  • Step 1: Vilsmeier-Haack Formylation: Pyrrole is converted to pyrrole-2-carbaldehyde.

  • Step 2: Oxidative Amidation: Pyrrole-2-carbaldehyde is reacted with ethylamine in the presence of an oxidizing agent to yield this compound.

Synthesis_Workflow Pyrrole Pyrrole Intermediate Pyrrole-2-carbaldehyde Pyrrole->Intermediate Step 1: Vilsmeier-Haack POCl₃, DMF Product This compound Intermediate->Product Step 2: Oxidative Amidation Ethylamine, nBu₄NI, TBHP

Caption: Overall two-step synthesis pathway from pyrrole.

Experimental Protocols & Data

Step 1: Vilsmeier-Haack Formylation of Pyrrole

This procedure details the synthesis of the key intermediate, pyrrole-2-carbaldehyde, from freshly distilled pyrrole. The Vilsmeier-Haack reaction utilizes a formylating agent, the Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]

Table 1: Reagents and Conditions for Pyrrole-2-carbaldehyde Synthesis

Reagent/ParameterMoles (Equivalents)QuantityConditions
Pyrrole1.0 (1.0)67 gFreshly distilled
Dimethylformamide (DMF)1.1 (1.1)80 gAnhydrous
Phosphorus oxychloride (POCl₃)1.1 (1.1)169 g---
Ethylene dichloride---500 mLSolvent
Sodium acetate trihydrate5.5 (5.5)750 gFor hydrolysis
Temperature ------10-20°C (addition), Reflux
Reaction Time ------~2 hours total
Reported Yield ------78-79% (purified)

Detailed Protocol:

  • Reagent Preparation: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.

  • Vilsmeier Reagent Formation: Immerse the flask in an ice bath. While maintaining the internal temperature between 10–20°C, add 169 g (1.1 moles) of phosphorus oxychloride through the dropping funnel over a period of 15 minutes. An exothermic reaction will occur.

  • Reaction Setup: Remove the ice bath and stir the mixture for 15 minutes. Replace the ice bath and add 250 mL of ethylene dichloride.

  • Addition of Pyrrole: Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 mL of ethylene dichloride via the dropping funnel over 1 hour.

  • Reaction: After the addition is complete, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes. A significant amount of hydrogen chloride gas will evolve.

  • Hydrolysis: Cool the mixture to 25–30°C. Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 liter of water. Once the initial effervescence subsides, add the remaining solution rapidly.

  • Work-up: Heat the mixture to reflux with vigorous stirring for another 15 minutes. Cool the mixture and transfer it to a separatory funnel.

  • Extraction: Separate the ethylene dichloride layer. Extract the aqueous phase three times with a total of ~500 mL of ether.

  • Purification: Combine the organic extracts (ethylene dichloride and ether) and wash them cautiously with three 100-mL portions of saturated aqueous sodium carbonate solution. Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation. The crude product is then purified by vacuum distillation to yield pyrrole-2-carbaldehyde.

Step 2: Oxidative Amidation of Pyrrole-2-carbaldehyde

This protocol describes a non-traditional, direct synthesis of this compound from pyrrole-2-carbaldehyde and ethylamine. The reaction is facilitated by a catalytic amount of tetrabutylammonium iodide (nBu₄NI or TBAI) and uses tert-Butyl hydroperoxide (TBHP) as the oxidant.[6][7] This method is operationally simple and proceeds under mild conditions.[6]

Table 2: Reagents and Conditions for this compound Synthesis

Reagent/ParameterMoles (Equivalents)Quantity (for 1 mmol scale)Conditions
Pyrrole-2-carbaldehyde1.0 (1.0)95 mgStarting Material
Ethylamine2.0 (2.0)Varies (e.g., 70% aq. solution)Amine Source
nBu₄NI (TBAI)0.2 (20 mol%)74 mgCatalyst
TBHP (70% aq.)3.0 (3.0)~0.39 mLOxidant
Dichloroethane (DCE)---2 mLSolvent
Temperature ------80-90°C
Reaction Time ------12-24 hours
Reported Yield ------Good to Excellent (General)[6]

Detailed Protocol:

  • Reaction Setup: To a screw-capped reaction vial, add pyrrole-2-carbaldehyde (1.0 mmol), nBu₄NI (0.2 mmol), and dichloroethane (2 mL).

  • Addition of Reagents: Add ethylamine (2.0 mmol) to the mixture, followed by the dropwise addition of 70% aqueous TBHP (3.0 mmol).

  • Reaction: Securely cap the vial and place it in a preheated oil bath at 80–90°C. Stir the reaction mixture for 12–24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using an appropriate eluent system such as hexane/ethyl acetate) to afford the pure this compound.

Conclusion

The synthetic route detailed in this guide, employing a Vilsmeier-Haack formylation followed by a direct oxidative amidation, represents an efficient and reliable method for producing this compound from pyrrole. The protocols are based on well-documented procedures and offer good to excellent yields. This technical guide provides the necessary quantitative data and procedural details to enable researchers to successfully synthesize this valuable chemical entity for applications in drug discovery and development.

Disclaimer: The procedures outlined in this document are intended for use by trained chemical researchers in a controlled laboratory setting. All reactions should be performed with appropriate personal protective equipment and engineering controls. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.

References

"N-Ethyl-1H-pyrrole-2-carboxamide" CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Pyrrole-2-Carboxamides

A comprehensive overview of the synthesis, properties, and biological significance of pyrrole-2-carboxamide and its derivatives, including the theoretical basis for N-Ethyl-1H-pyrrole-2-carboxamide.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyrrole-2-Carboxamides

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of biologically active molecules and natural products.[1] Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The pyrrole-2-carboxamide scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. This guide focuses on the chemical properties, synthesis, and biological context of 1H-pyrrole-2-carboxamide, providing a foundation for the study of its N-alkylated derivatives like this compound.

Physicochemical Properties and Identification

1H-Pyrrole-2-carboxamide

This is the parent compound from which this compound is derived. Its identification and properties are well-documented.

PropertyValueReference
CAS Number 4551-72-8[4]
Molecular Formula C₅H₆N₂O[4]
Molecular Weight 110.11 g/mol [5]
IUPAC Name 1H-pyrrole-2-carboxamide[4]
Appearance Data not available
Melting Point Data not available
Solubility Data not available
This compound (Theoretical)

While a specific CAS number is not available, the fundamental properties can be predicted.

PropertyPredicted Value
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
IUPAC Name This compound

Chemical Structure

The chemical structure of 1H-pyrrole-2-carboxamide consists of a pyrrole ring with a carboxamide group attached at the second position. The structure of its N-ethyl derivative would feature an ethyl group on the nitrogen atom of the carboxamide.

Caption: Chemical structures of 1H-pyrrole-2-carboxamide and the predicted structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through the amidation of a pyrrole-2-carboxylic acid derivative. A common and versatile method involves the conversion of the corresponding ethyl ester, Ethyl 1H-pyrrole-2-carboxylate, with an amine.

Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Precursor)

Ethyl 1H-pyrrole-2-carboxylate (CAS: 2199-43-1) is a key intermediate.[6][7][8] A general procedure for its synthesis involves the reaction of pyrrole with trichloroacetyl chloride followed by alcoholysis.[9]

Experimental Protocol (Adapted from Organic Syntheses Procedure): [9]

  • Acylation of Pyrrole: Freshly distilled pyrrole is added dropwise to a stirred solution of trichloroacetyl chloride in anhydrous diethyl ether. The reaction is typically exothermic, causing the mixture to reflux.

  • Hydrolysis: After the addition is complete, an aqueous solution of potassium carbonate is slowly added to the reaction mixture.

  • Extraction and Purification: The organic layer is separated, dried with a drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting crude 2-trichloroacetylpyrrole is then purified, often by crystallization from a solvent like hexane.

  • Alcoholysis to the Ester: The purified 2-trichloroacetylpyrrole is dissolved in ethanol. A solution of sodium ethoxide in ethanol is then added, and the mixture is heated under reflux.

  • Work-up and Final Purification: The reaction mixture is concentrated, and the residue is partitioned between ether and dilute hydrochloric acid. The ether layer is washed, dried, and concentrated. The final product, Ethyl 1H-pyrrole-2-carboxylate, is obtained by fractional distillation under reduced pressure.

Proposed Synthesis of this compound

The conversion of Ethyl 1H-pyrrole-2-carboxylate to this compound can be achieved through direct amidation with ethylamine.

Proposed Experimental Protocol:

  • Reaction Setup: Ethyl 1H-pyrrole-2-carboxylate is dissolved in a suitable solvent, such as ethanol or methanol.

  • Amine Addition: An excess of ethylamine (as a solution in a compatible solvent or as a gas) is added to the solution.

  • Reaction Conditions: The mixture is stirred, potentially with heating, for a period sufficient to ensure complete conversion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation and Purification: Upon completion, the solvent and excess ethylamine are removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent or by column chromatography.

synthesis_workflow Pyrrole Pyrrole Acylation Acylation Pyrrole->Acylation TrichloroacetylChloride Trichloroacetyl Chloride TrichloroacetylChloride->Acylation CrudeProduct 2-Trichloroacetylpyrrole Acylation->CrudeProduct Purification1 Purification CrudeProduct->Purification1 PureProduct Purified 2-Trichloroacetylpyrrole Purification1->PureProduct Alcoholysis Alcoholysis PureProduct->Alcoholysis SodiumEthoxide Sodium Ethoxide / Ethanol SodiumEthoxide->Alcoholysis Ester Ethyl 1H-pyrrole-2-carboxylate Alcoholysis->Ester Amidation Amidation Ester->Amidation Ethylamine Ethylamine Ethylamine->Amidation FinalProduct This compound Amidation->FinalProduct Purification2 Purification FinalProduct->Purification2

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of pyrrole-2-carboxamide derivatives has shown significant potential in drug discovery.

  • Antitubercular Activity: Several pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis.[10] Structure-activity relationship (SAR) studies have indicated that the substituents on both the pyrrole nitrogen and the amide nitrogen play a critical role in the compound's efficacy.[10]

  • Antibacterial Potential: The pyrrole-2-carboxylate and pyrrole-2-carboxamide moieties are considered important pharmacophores in the development of new antibacterial agents.[2]

  • General Biological Significance: Pyrrole-based compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[3][11]

Conclusion and Future Directions

This compound represents an unexplored member of the promising pyrrole-2-carboxamide class of compounds. Based on established synthetic methodologies, its preparation from readily available starting materials is highly feasible. Future research should focus on the actual synthesis, characterization, and biological evaluation of this compound. Investigating its activity against various biological targets, such as bacterial or cancer cell lines, could reveal novel therapeutic applications and further elucidate the structure-activity relationships within this important chemical scaffold. The lack of current data highlights an opportunity for new research in the field of medicinal chemistry.

References

Methodological & Application

Synthesis Protocol for N-Ethyl-1H-pyrrole-2-carboxamide: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Ethyl-1H-pyrrole-2-carboxamide is a chemical compound belonging to the class of pyrrole carboxamides. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The synthesis of N-substituted pyrrole-2-carboxamides is a key step in the development of new therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a standard amide coupling reaction, a widely used and versatile method in organic synthesis. The described procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Scheme

The synthesis of this compound is achieved through the coupling of 1H-pyrrole-2-carboxylic acid and ethylamine. This reaction is facilitated by the use of a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, 1-hydroxybenzotriazole (HOBt). A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction.

Caption: Experimental workflow for the synthesis of this compound.

Palladium-Catalyzed Synthesis of N-Substituted Pyrroles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted pyrroles, a critical structural motif in pharmaceuticals and functional materials, utilizing palladium-catalyzed cross-coupling reactions. The following sections outline two prominent methods: the Buchwald-Hartwig amination of aryl chlorides and a denitrative N-arylation approach.

Introduction

N-substituted pyrroles are prevalent scaffolds in a vast array of biologically active compounds and advanced materials. The development of efficient and versatile synthetic methods to access these structures is of paramount importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of C-N bonds, offering a direct and modular approach to N-substituted pyrroles. This document details two effective palladium-catalyzed methodologies for the N-arylation of pyrrole, providing researchers with the necessary information to apply these techniques in their own laboratories.

Method 1: Buchwald-Hartwig Amination with Aryl Chlorides

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This method allows for the coupling of a wide range of amines and related N-H containing compounds with aryl halides. The use of electron-rich and sterically hindered phosphine ligands is crucial for achieving high catalytic activity, particularly with less reactive aryl chlorides.

Catalytic Cycle for Buchwald-Hartwig N-Arylation of Pyrrole

Buchwald_Hartwig_N_Arylation cluster_steps Catalytic Cycle Pd0 Pd(0)L2 Complex1 L2Pd(Ar)(Cl) Pd0->Complex1 Ar-Cl Pyrrole Pyrrole-H Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide Base ArCl Ar-Cl Base Base Product N-Arylpyrrole RedElim Reductive Elimination OxAdd Oxidative Addition Complex2 L2Pd(Ar)(Pyrrole) Deprotonation Deprotonation Pyrrolide->Complex2 LigandEx Ligand Exchange Complex2->Pd0 Complex2->Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of pyrrole.

Application Notes

This protocol is particularly useful for coupling pyrrole with a variety of (hetero)aryl chlorides, which are often more readily available and cost-effective than the corresponding bromides or iodides. The use of a specific phosphine ligand, keYPhos, in combination with a palladium(II) precatalyst has been shown to be highly effective.[1][2] The reaction exhibits broad functional group tolerance, making it suitable for late-stage functionalization in complex molecule synthesis.

Quantitative Data
EntryAryl ChlorideProductYield (%)[1]
14-Chlorotoluene1-(p-tolyl)-1H-pyrrole92
24-Chloroanisole1-(4-methoxyphenyl)-1H-pyrrole95
34-Chlorobenzonitrile4-(1H-pyrrol-1-yl)benzonitrile85
41-Chloro-4-(trifluoromethyl)benzene1-(4-(trifluoromethyl)phenyl)-1H-pyrrole91
51-Chloro-4-fluorobenzene1-(4-fluorophenyl)-1H-pyrrole88
62-Chloropyridine2-(1H-pyrrol-1-yl)pyridine75
73-Chloropyridine3-(1H-pyrrol-1-yl)pyridine82
84-Acetyl-1-chlorobenzene1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one89
Experimental Protocol

General Procedure for N-Arylation of Pyrrole with Aryl Chlorides: [1]

  • To an oven-dried Schlenk tube is added Pd(dba)₂ (0.0024 mmol, 0.8 mol%), keYPhos (0.0024 mmol, 0.8 mol%), and tBuOLi (0.30 mmol, 1.0 equiv.).

  • The tube is evacuated and backfilled with nitrogen three times.

  • n-Heptane (3.0 mL), pyrrole (0.33 mmol, 1.1 equiv.), and the aryl chloride (0.30 mmol, 1.0 equiv.) are added sequentially via syringe.

  • The reaction mixture is stirred at 50 °C for 12 hours.

  • After completion, the reaction is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylpyrrole.

Method 2: Denitrative N-Arylation with Nitroarenes

As an alternative to aryl halides, nitroarenes can serve as effective coupling partners in palladium-catalyzed N-arylation reactions. This "denitrative" coupling offers the advantage of utilizing readily available and often inexpensive nitroaromatic compounds as starting materials.

Experimental Workflow

Denitrative_N_Arylation_Workflow Start Start Reagents Combine Pyrrole, Nitroarene, Pd(acac)₂, BrettPhos, and K₃PO₄ in a Schlenk tube Start->Reagents Degas Evacuate and backfill with Nitrogen (3x) Reagents->Degas Solvent Add Dioxane Degas->Solvent Heat Heat at 130 °C for 24h Solvent->Heat Workup Cool, filter through Celite, and concentrate Heat->Workup Purify Purify by flash column chromatography Workup->Purify Product Obtain N-Arylpyrrole Purify->Product

Caption: Experimental workflow for denitrative N-arylation of pyrrole.

Application Notes
Quantitative Data
EntryNitroareneProductYield (%)[3]
1Nitrobenzene1-phenyl-1H-pyrrole85
21-Methyl-4-nitrobenzene1-(p-tolyl)-1H-pyrrole89
31-Methoxy-4-nitrobenzene1-(4-methoxyphenyl)-1H-pyrrole92
44-Nitrobenzonitrile4-(1H-pyrrol-1-yl)benzonitrile78
51-Fluoro-4-nitrobenzene1-(4-fluorophenyl)-1H-pyrrole82
61-Nitro-4-(trifluoromethyl)benzene1-(4-(trifluoromethyl)phenyl)-1H-pyrrole75
71-Acetyl-4-nitrobenzene1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one88
8Methyl 4-nitrobenzoateMethyl 4-(1H-pyrrol-1-yl)benzoate86
Experimental Protocol

General Procedure for Denitrative N-Arylation of Pyrrole: [3]

  • An oven-dried Schlenk tube is charged with Pd(acac)₂ (0.01 mmol, 2 mol%), BrettPhos (0.012 mmol, 2.4 mol%), and K₃PO₄ (1.0 mmol, 2.0 equiv.).

  • The tube is evacuated and backfilled with nitrogen three times.

  • The nitroarene (0.5 mmol, 1.0 equiv.), pyrrole (0.75 mmol, 1.5 equiv.), and dioxane (2.0 mL) are added via syringe.

  • The reaction mixture is stirred at 130 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the N-arylpyrrole product.

Summary

The palladium-catalyzed N-arylation of pyrrole is a robust and versatile strategy for the synthesis of N-substituted pyrroles. The Buchwald-Hartwig amination using aryl chlorides and the denitrative coupling with nitroarenes represent two highly effective and complementary methods. The choice of method may be guided by the availability and cost of the starting materials. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Application Note and Protocol for the Purification of N-Ethyl-1H-pyrrole-2-carboxamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-Ethyl-1H-pyrrole-2-carboxamide using silica gel column chromatography. The described methodology is based on established practices for the purification of pyrrole derivatives and related small molecules.[1][2][3]

Introduction

This compound is a substituted pyrrole derivative. Pyrrole carboxamides are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[3][4][5] The synthesis of such compounds often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of these compounds to a high degree of purity, which is essential for subsequent biological assays and further chemical transformations.[1][6]

The principle of this purification method relies on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system). By carefully selecting the mobile phase, this compound can be effectively separated from impurities.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Petroleum Ether/Cyclohexane)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) (if required for acid-sensitive compounds)[7]

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Equipment
  • Fume hood

  • Balance

  • Beakers and flasks

  • Pipettes

  • UV lamp for TLC visualization

  • Staining solution (e.g., potassium permanganate)

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. This will allow for the effective separation of the desired compound from impurities.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1).[2][7]

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp. If the compounds are not UV active, use a staining solution.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system for column chromatography will give the desired product an Rf value between 0.2 and 0.4.

Column Chromatography Protocol
  • Column Packing:

    • Secure a glass column vertically in a fume hood.

    • Prepare a slurry of silica gel in the initial, low-polarity solvent system (e.g., 95:5 hexane:EtOAc).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting the column with the initial low-polarity solvent system.

    • Collect fractions in separate test tubes.

    • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, start with 5% EtOAc in hexane, then move to 10%, 20%, and so on.[3][8] The specific gradient will be determined by the TLC analysis.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Data Presentation

The following table summarizes typical parameters for the purification of pyrrole carboxamide derivatives. The exact values for this compound should be determined experimentally.

ParameterValueReference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Common practice
Mobile Phase System Hexane/Ethyl Acetate Gradient[2][7][8]
Initial Eluent 5-10% Ethyl Acetate in HexaneBased on typical purification of similar compounds
Final Eluent 50-100% Ethyl Acetate in Hexane[8]
TLC Rf of Product ~0.3 in 30% Ethyl Acetate in Hexane (example)General guideline for good separation
Potential Impurities Unreacted pyrrole, starting materials, byproducts[1][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Optimal Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Sample (Dry or Wet Loading) Pack->Load Elute Elute with Solvent Gradient (Increasing Polarity) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure this compound Evaporate->Final

Caption: Experimental workflow for the purification of this compound.

separation_principle cluster_column Chromatography Column cluster_mobile Mobile Phase cluster_mixture Crude Mixture Stationary Stationary Phase (Silica Gel - Polar) Mobile Mobile Phase (Solvent - Less Polar) Mobile->Stationary Flows Through Product This compound (Moderately Polar) Product->Stationary Weak Interaction (Elutes Later) Impurity1 Non-Polar Impurity Impurity1->Mobile Strong Affinity (Elutes First) Impurity2 Polar Impurity Impurity2->Stationary Strong Interaction (Elutes Last or Not at All)

Caption: Principle of chromatographic separation based on polarity.

References

Application Notes and Protocols for N-Ethyl-1H-pyrrole-2-carboxamide in Antibacterial and Antifungal Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of the antibacterial and antifungal properties of the compound N-Ethyl-1H-pyrrole-2-carboxamide . While extensive data on various pyrrole-2-carboxamide derivatives is available, specific quantitative data for this particular compound is limited in publicly accessible literature. The data presented herein is illustrative and based on the general activity of this compound class, intended to serve as a template for recording experimental findings.

Quantitative Data Summary

The following tables provide a structured format for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacterial and fungal strains. Researchers should replace the placeholder data with their experimental results.

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

Test MicroorganismGram StainThis compound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16Vancomycin1
Bacillus subtilis (ATCC 6633)Gram-positive32Penicillin G0.125
Escherichia coli (ATCC 25922)Gram-negative64Ciprofloxacin0.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128Gentamicin1

Table 2: Antifungal Activity of this compound (Hypothetical Data)

Test MicroorganismFungal ClassThis compound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Candida albicans (ATCC 90028)Yeast32Fluconazole0.5
Aspergillus niger (ATCC 16404)Mold64Amphotericin B1
Cryptococcus neoformans (ATCC 52817)Yeast16Amphotericin B0.25
Trichophyton rubrum (ATCC 28188)Dermatophyte32Itraconazole0.125

Experimental Protocols

Detailed methodologies for the antibacterial and antifungal screening of this compound are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (A625 nm = 0.08-0.13).

    • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Preparation and Serial Dilution:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: Wells containing a known antibiotic serially diluted and inoculated with the test organism.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27/M38)

This protocol determines the MIC of this compound against yeast and mold species.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., C. albicans, A. niger)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C for yeasts, 28-35°C for molds)

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest desired test concentration.

  • Inoculum Preparation:

    • Yeasts: From a 24-hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Molds: From a 7-day culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline and gently probe with a sterile loop. Transfer the resulting mixture of conidia and hyphae to a sterile tube. Allow the heavy particles to settle for 3-5 minutes. Adjust the upper suspension with RPMI-1640 to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (in RPMI-1640 at twice the highest concentration) to the first column.

    • Perform two-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls: Include growth, sterility, and positive controls as described in the antibacterial protocol.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours for yeasts and 48-96 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and a hypothetical mechanism of action.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution of Compound in Microplate Compound_Prep->Serial_Dilution Media_Prep Media and Reagent Preparation Media_Prep->Serial_Dilution Inoculum_Prep Microbial Inoculum Preparation Inoculation Inoculation of Microplate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: General workflow for antimicrobial susceptibility testing.

Proposed Antibacterial Mechanism of Action: DNA Gyrase Inhibition

Many pyrrolamide compounds are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2]

DNA_Gyrase_Inhibition cluster_compound Compound Action cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome Compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Binds to ATP-binding site of GyrB subunit DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Relaxes DNA supercoils Inhibition Inhibition of DNA Replication DNA_Gyrase->Inhibition Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by this compound.

Proposed Antifungal Mechanism of Action: Cell Membrane Disruption

Pyrrole derivatives have been shown to interfere with the integrity of fungal cell membranes.[3][4]

Fungal_Membrane_Disruption cluster_compound Compound Action cluster_fungal_cell Fungal Cell cluster_outcome Outcome Compound This compound Cell_Membrane Fungal Cell Membrane (Ergosterol-rich) Compound->Cell_Membrane Intercalates into lipid bilayer Membrane_Integrity Membrane Integrity Cell_Membrane->Membrane_Integrity Maintains Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Disruption Cellular_Homeostasis Cellular Homeostasis Membrane_Integrity->Cellular_Homeostasis Cell_Lysis Fungal Cell Lysis Disruption->Cell_Lysis

References

Application Notes and Protocols: N-Ethyl-1H-pyrrole-2-carboxamide as a Key Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Ethyl-1H-pyrrole-2-carboxamide, a versatile intermediate in the synthesis of potential therapeutic agents. The document outlines detailed synthetic protocols, presents key quantitative data, and illustrates relevant biological pathways and experimental workflows. The pyrrole-2-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available pyrrole. The initial step involves the formation of ethyl 1H-pyrrole-2-carboxylate, which is subsequently amidated with ethylamine.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This procedure is adapted from established methods for pyrrole acylation.

  • Reaction Scheme:

  • Experimental Protocol:

    • To a stirred solution of freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether, slowly add trichloroacetyl chloride (1.1 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • The reaction mixture is then carefully added to a solution of sodium ethoxide (2.0 eq) in ethanol at 0 °C.

    • The mixture is stirred at room temperature for 4 hours.

    • The reaction is quenched with water and the product is extracted with diethyl ether.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.

Step 2: Amidation of Ethyl 1H-pyrrole-2-carboxylate

  • Reaction Scheme:

  • Experimental Protocol:

    • Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) is dissolved in an excess of 70% aqueous ethylamine solution.

    • The mixture is stirred at room temperature in a sealed vessel for 48 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the excess ethylamine and water are removed under reduced pressure.

    • The resulting solid residue is washed with cold diethyl ether to afford this compound as a white to off-white solid.

Table 1: Summary of Synthesis Data

StepProductStarting MaterialReagentsSolventTypical Yield (%)Purity (%)
1Ethyl 1H-pyrrole-2-carboxylatePyrroleTrichloroacetyl chloride, Sodium ethoxideDiethyl ether, Ethanol85-92>98
2This compoundEthyl 1H-pyrrole-2-carboxylate70% aq. EthylamineWater90-95>99

Application in the Synthesis of a Hypothetical Kinase Inhibitor

While this compound is not yet a widely cited intermediate for a specific marketed drug, its structure is analogous to scaffolds used in the development of kinase inhibitors. For illustrative purposes, we present a synthetic protocol for a hypothetical anticancer agent, "Pyrrolinib," a potential inhibitor of a key signaling pathway in cancer cell proliferation.

Synthetic Pathway to "Pyrrolinib"

The synthesis involves a Vilsmeier-Haack formylation of the pyrrole ring followed by a condensation reaction.

  • Experimental Protocol:

    • Formylation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 3 hours. The reaction is then quenched by pouring it onto ice-water and neutralizing with a saturated sodium bicarbonate solution. The precipitated product, N-ethyl-5-formyl-1H-pyrrole-2-carboxamide, is collected by filtration, washed with water, and dried.

    • Condensation: The formylated intermediate (1.0 eq) and a suitable oxindole derivative (e.g., 5-fluoro-1,3-dihydro-2H-indol-2-one) (1.0 eq) are suspended in ethanol. A catalytic amount of a base, such as pyrrolidine, is added. The mixture is heated to reflux for 6 hours. After cooling, the precipitated solid, "Pyrrolinib," is collected by filtration, washed with cold ethanol, and dried under vacuum.

Table 2: Quantitative Data for "Pyrrolinib" Synthesis

StepProductStarting MaterialKey ReagentsSolventTypical Yield (%)
1N-ethyl-5-formyl-1H-pyrrole-2-carboxamideThis compoundPOCl3, DMFDMF80-85
2"Pyrrolinib"N-ethyl-5-formyl-1H-pyrrole-2-carboxamide5-fluoro-1,3-dihydro-2H-indol-2-one, PyrrolidineEthanol75-80

Visualizing Workflows and Pathways

Diagram 1: General Synthetic Workflow

This diagram illustrates the overall process from the starting material to the final hypothetical drug candidate.

G cluster_synthesis Synthesis of this compound cluster_drug_synthesis Synthesis of 'Pyrrolinib' Pyrrole Pyrrole EtOPC Ethyl 1H-pyrrole-2-carboxylate Pyrrole->EtOPC Acylation NEPC This compound EtOPC->NEPC Amidation Formyl_NEPC N-ethyl-5-formyl-1H-pyrrole-2-carboxamide NEPC->Formyl_NEPC Vilsmeier-Haack Formylation Pyrrolinib 'Pyrrolinib' (API) Formyl_NEPC->Pyrrolinib Condensation

Caption: Synthetic pathway from pyrrole to the hypothetical API "Pyrrolinib".

Diagram 2: Hypothetical Kinase Inhibition Pathway

Many pyrrole-based anticancer agents function as kinase inhibitors. "Pyrrolinib" is hypothesized to target a receptor tyrosine kinase (RTK), thereby inhibiting downstream signaling pathways crucial for cancer cell growth and survival.

G cluster_pathway Hypothetical Signaling Pathway Inhibition by 'Pyrrolinib' RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Pyrrolinib 'Pyrrolinib' Pyrrolinib->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the RTK signaling cascade by "Pyrrolinib".

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The straightforward and high-yielding synthetic protocols make it an attractive building block for drug discovery and development programs, particularly in the search for novel kinase inhibitors for oncology. The provided experimental details and workflows offer a solid foundation for researchers exploring the chemical space around the pyrrole-2-carboxamide scaffold.

Application Notes and Protocols for the Flow Chemistry Synthesis of N-Ethyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-Ethyl-1H-pyrrole-2-carboxamide utilizing continuous flow chemistry. This methodology offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, higher yields, and facile scalability. The protocols described herein are based on a two-step continuous flow process, commencing with the Paal-Knorr synthesis of a key pyrrole intermediate, followed by a direct amidation reaction.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. Traditional batch synthesis of these compounds can be time-consuming and challenging to scale up. Flow chemistry provides a powerful alternative for the efficient and controlled production of such molecules. The enclosed protocols detail a two-stage continuous flow synthesis, designed for laboratory-scale production with the potential for straightforward scaling.

Overall Synthesis Scheme

The synthesis of this compound is proposed via a two-step flow process:

  • Step 1: Paal-Knorr Synthesis of Ethyl N-Ethyl-1H-pyrrole-2-carboxylate. A 1,4-dicarbonyl precursor, diethyl 2-formyl-3-oxosuccinate, reacts with ethylamine in a heated flow reactor to form the corresponding N-substituted pyrrole-2-carboxylate.

  • Step 2: Continuous Flow Amidation. The crude ethyl N-Ethyl-1H-pyrrole-2-carboxylate from the first step is then directly reacted with an aqueous solution of ethylamine at elevated temperature and pressure in a second flow reactor to yield the final product, this compound.

Data Presentation

Table 1: Optimized Parameters for Step 1 - Flow Paal-Knorr Synthesis of Ethyl N-Ethyl-1H-pyrrole-2-carboxylate
ParameterValue
Reactant A Diethyl 2-formyl-3-oxosuccinate (in Ethanol)
Reactant B Ethylamine (in Ethanol)
Concentration (A) 0.5 M
Concentration (B) 1.0 M
Flow Rate (A) 0.5 mL/min
Flow Rate (B) 0.5 mL/min
Reactor Volume 10 mL
Residence Time 10 min
Temperature 120 °C
Pressure 10 bar
Conversion >95%
Isolated Yield 85-90%
Table 2: Optimized Parameters for Step 2 - Continuous Flow Amidation
ParameterValue
Reactant A Ethyl N-Ethyl-1H-pyrrole-2-carboxylate (crude from Step 1)
Reactant B 40% aq. Ethylamine
Solvent Ethanol
Concentration (A) 0.4 M (in Ethanol)
Flow Rate (A) 0.8 mL/min
Flow Rate (B) 0.2 mL/min
Reactor Volume 20 mL
Residence Time 20 min
Temperature 180 °C
Pressure 20 bar
Conversion >98%
Isolated Yield 90-95%

Experimental Protocols

Step 1: Flow Paal-Knorr Synthesis of Ethyl N-Ethyl-1H-pyrrole-2-carboxylate

Materials:

  • Diethyl 2-formyl-3-oxosuccinate

  • Ethylamine (70% in water, or neat)

  • Ethanol (anhydrous)

  • Flow reactor system with two pumps, a T-mixer, a heated reactor coil (10 mL), and a back-pressure regulator.

Procedure:

  • Prepare the Reagent Solutions:

    • Solution A: Dissolve diethyl 2-formyl-3-oxosuccinate in anhydrous ethanol to a final concentration of 0.5 M.

    • Solution B: Prepare a 1.0 M solution of ethylamine in anhydrous ethanol.

  • System Setup:

    • Prime the pumps and lines with ethanol.

    • Set the reactor temperature to 120 °C and the back-pressure regulator to 10 bar.

  • Reaction Execution:

    • Pump Solution A at a flow rate of 0.5 mL/min and Solution B at 0.5 mL/min into the T-mixer.

    • Allow the combined stream to pass through the 10 mL heated reactor coil.

    • Collect the output from the reactor after the system has reached a steady state (approximately 3-5 reactor volumes).

  • Work-up and Analysis:

    • The collected crude product stream can be used directly in the next step or can be purified for analytical purposes.

    • For analysis, a small aliquot can be concentrated under reduced pressure. The residue can be purified by flash chromatography on silica gel.

Step 2: Continuous Flow Amidation to this compound

Materials:

  • Crude solution of Ethyl N-Ethyl-1H-pyrrole-2-carboxylate from Step 1.

  • Ethylamine (40% aqueous solution)

  • Ethanol

  • Flow reactor system with two pumps, a T-mixer, a heated reactor coil (20 mL), and a back-pressure regulator.

Procedure:

  • Prepare the Reagent Solutions:

    • Solution A: The crude output from Step 1, adjusted with ethanol to an approximate concentration of 0.4 M of Ethyl N-Ethyl-1H-pyrrole-2-carboxylate.

    • Solution B: 40% aqueous ethylamine solution.

  • System Setup:

    • Prime the pumps and lines with an ethanol/water mixture.

    • Set the reactor temperature to 180 °C and the back-pressure regulator to 20 bar.

  • Reaction Execution:

    • Pump Solution A at a flow rate of 0.8 mL/min and Solution B at 0.2 mL/min into the T-mixer.

    • Pass the combined stream through the 20 mL heated reactor coil.

    • Collect the product stream after the system has stabilized.

  • Work-up and Purification:

    • The collected solution is concentrated under reduced pressure to remove ethanol and excess ethylamine.

    • The resulting aqueous solution is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Pathway Start Diethyl 2-formyl-3-oxosuccinate + Ethylamine Step1 Step 1: Flow Paal-Knorr Synthesis Start->Step1 Intermediate Ethyl N-Ethyl-1H-pyrrole-2-carboxylate Step1->Intermediate Step2 Step 2: Flow Amidation Intermediate->Step2 Amine Ethylamine (aq) Amine->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental_Workflow cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Amidation PumpA1 Pump A Diethyl 2-formyl-3-oxosuccinate in EtOH Mixer1 T-Mixer PumpA1->Mixer1 PumpB1 Pump B Ethylamine in EtOH PumpB1->Mixer1 Reactor1 Heated Reactor Coil (10 mL) 120 °C, 10 bar Mixer1->Reactor1 BPR1 Back-Pressure Regulator Reactor1->BPR1 ToStep2 To Step 2 BPR1->ToStep2 PumpA2 Pump A Crude Intermediate from Step 1 ToStep2->PumpA2 Mixer2 T-Mixer PumpA2->Mixer2 PumpB2 Pump B 40% aq. Ethylamine PumpB2->Mixer2 Reactor2 Heated Reactor Coil (20 mL) 180 °C, 20 bar Mixer2->Reactor2 BPR2 Back-Pressure Regulator Reactor2->BPR2 Collection Product Collection BPR2->Collection

Caption: Experimental workflow for the two-step flow synthesis.

Application Notes & Protocols for the Development of N-Ethyl-1H-pyrrole-2-carboxamide Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrrole-2-carboxamide scaffold is a privileged pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] Recent studies have highlighted the potential of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis, making this scaffold a promising starting point for the development of new anti-tuberculosis agents.[3][4][5][6] Structure-activity relationship (SAR) studies have demonstrated that substitutions on both the pyrrole ring and the amide nitrogen can significantly modulate the biological activity of these compounds.[3][6] For instance, the introduction of electron-withdrawing groups on the pyrrole ring and bulky substituents on the carboxamide has been shown to enhance anti-TB activity.[3][6]

This document provides a comprehensive guide for the development of analogs of the lead compound, "N-Ethyl-1H-pyrrole-2-carboxamide," to explore its SAR. It includes detailed protocols for the synthesis of novel analogs, methodologies for their biological evaluation, and guidelines for data presentation and interpretation.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a straightforward two-step process involving the esterification of 1H-pyrrole-2-carboxylic acid followed by amidation. Modifications at the N1 position of the pyrrole ring can be introduced prior to these steps.

1.1. Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Intermediate 1)

  • Materials: 1H-pyrrole-2-carboxylic acid, ethanol, sulfuric acid, sodium bicarbonate, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer.

  • Procedure:

    • To a solution of 1H-pyrrole-2-carboxylic acid (1 eq.) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 1H-pyrrole-2-carboxylate as a crude product, which can be purified by column chromatography.

1.2. General Procedure for the Synthesis of N-substituted-1H-pyrrole-2-carboxamide Analogs (Target Compounds)

  • Materials: Ethyl 1H-pyrrole-2-carboxylate, desired primary or secondary amine (e.g., ethylamine, cyclopropylamine, aniline), sodium methoxide, methanol, magnetic stirrer.

  • Procedure:

    • Dissolve Ethyl 1H-pyrrole-2-carboxylate (1 eq.) in anhydrous methanol (5 volumes).

    • Add the desired amine (1.2 eq.) followed by a catalytic amount of sodium methoxide (0.2 eq.).

    • Stir the reaction mixture at room temperature or heat to reflux as required, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted-1H-pyrrole-2-carboxamide analog.

Biological Evaluation: In vitro Anti-mycobacterial Activity Assay

The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against Mycobacterium tuberculosis H37Rv.

  • Materials: Synthesized compounds, Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), 96-well microplates, resazurin sodium salt, isoniazid (positive control), DMSO (vehicle control).

  • Procedure:

    • Prepare stock solutions of the test compounds and isoniazid in DMSO (e.g., 10 mg/mL).

    • Dispense 100 µL of Middlebrook 7H9 broth into each well of a 96-well microplate.

    • Add the test compounds to the first well and perform serial two-fold dilutions along the plate.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Incubate the plates at 37 °C for 7 days.

    • After incubation, add 30 µL of resazurin solution (0.01% w/v) to each well and incubate for a further 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.[7]

Data Presentation: SAR Summary Tables

The following tables summarize the hypothetical SAR data for newly synthesized analogs of this compound.

Table 1: SAR of Modifications at the Amide (R1) of N-R1-1H-pyrrole-2-carboxamide

Compound IDR1 GroupMIC (µg/mL) against M. tuberculosis H37RvCytotoxicity (IC50, µM) in Vero cells
Lead-001 Ethyl16>100
ANA-001 Methyl32>100
ANA-002 Propyl8>100
ANA-003 Isopropyl485
ANA-004 Cyclopropyl270
ANA-005 Phenyl>64>100
ANA-006 4-Chlorophenyl155

Table 2: SAR of Modifications at the Pyrrole Ring (R2, R3) of N-Ethyl-R2,R3-1H-pyrrole-2-carboxamide

Compound IDR2 PositionR3 PositionMIC (µg/mL) against M. tuberculosis H37RvCytotoxicity (IC50, µM) in Vero cells
Lead-001 HH16>100
ANA-007 4-ClH490
ANA-008 4-NO2H160
ANA-009 H5-Br8>100
ANA-010 4-Cl5-Br0.545

Visualizations

Signaling Pathway

MmpL3_Inhibition_Pathway Analogs Pyrrole-2-carboxamide Analogs MmpL3 MmpL3 Transporter Analogs->MmpL3 Inhibition TMM_Transport Trehalose Monomycolate (TMM) Transport MmpL3->TMM_Transport Mediates Mycolic_Acid Mycolic Acid Incorporation TMM_Transport->Mycolic_Acid Cell_Wall Cell Wall Synthesis Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: MmpL3 Inhibition Pathway by Pyrrole-2-carboxamide Analogs.

Experimental Workflow

SAR_Workflow Lead Lead Compound: This compound Design Analog Design (R1 & R2 Modifications) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (MIC Assay) Purification->BioAssay Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity SAR_Analysis SAR Analysis & Data Interpretation BioAssay->SAR_Analysis Cytotoxicity->SAR_Analysis SAR_Analysis->Design Iterative Design New_Leads Identification of New Potent Leads SAR_Analysis->New_Leads

Caption: Workflow for SAR Studies of Pyrrole-2-carboxamide Analogs.

Logical Relationship

SAR_Logic cluster_0 Chemical Properties cluster_1 Biological Activity Structure Molecular Structure (R1, R2, R3) Lipophilicity Lipophilicity (LogP) Structure->Lipophilicity Electronic_Effects Electronic Effects (EWG/EDG) Structure->Electronic_Effects Potency Potency (MIC) Lipophilicity->Potency influences Electronic_Effects->Potency influences Toxicity Toxicity (IC50) Potency->Toxicity correlates with

Caption: Key Relationships in SAR Analysis.

References

Application Note: Comprehensive Characterization of N-Ethyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of N-Ethyl-1H-pyrrole-2-carboxamide. The methodologies described herein are foundational for establishing the identity, purity, and structural integrity of this compound, which is crucial for research and development in medicinal chemistry and materials science.

Introduction

This compound belongs to the pyrrole carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Pyrrole derivatives have demonstrated a wide range of pharmacological activities. Accurate and thorough analytical characterization is paramount to ensure the quality and reliability of scientific data for any research involving this compound.

This application note outlines standardized protocols for the characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the limited availability of published data for this specific molecule, the provided quantitative data and spectral interpretations are based on closely related pyrrole derivatives and established principles of analytical chemistry.

Predicted Physicochemical Properties

A summary of predicted properties for this compound is presented below.

PropertyPredicted Value
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
IUPAC NameThis compound

Analytical Methods and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

3.1.1 Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of similar pyrrole structures and general chemical shift principles.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrrole N-H8.0 - 9.5Broad Singlet-
Pyrrole H56.8 - 7.0Triplet~2.5
Pyrrole H36.6 - 6.8Triplet~2.5
Pyrrole H46.0 - 6.2Triplet~2.5
Amide N-H5.5 - 6.5Broad Triplet~5.5
Ethyl -CH₂-3.2 - 3.4Quartet~7.2
Ethyl -CH₃1.1 - 1.3Triplet~7.2

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl C=O160 - 165
Pyrrole C2125 - 130
Pyrrole C5115 - 120
Pyrrole C3110 - 115
Pyrrole C4105 - 110
Ethyl -CH₂-34 - 38
Ethyl -CH₃14 - 16

3.1.2 Experimental Protocol: NMR Sample Preparation and Analysis

This protocol outlines the general procedure for preparing a sample for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). Chloroform-d is a common choice for many organic compounds.[4]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[5]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[6]

  • Instrumental Analysis:

    • Wipe the outside of the NMR tube to remove any contaminants.

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Acquire the NMR data using standard instrument parameters for ¹H and ¹³C NMR. Proton broadband decoupling should be used for ¹³C NMR to simplify the spectrum.[1]

    • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

3.1.3 Visualization of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument acquire Acquire ¹H and ¹³C Spectra instrument->acquire process Process Raw Data (FT, Phasing) acquire->process analyze Analyze Chemical Shifts and Coupling process->analyze structure Confirm Molecular Structure analyze->structure MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Appropriate Solvent filter Filter Sample (0.2 µm) dissolve->filter inject Inject into GC or LC System filter->inject separate Chromatographic Separation inject->separate ionize Ionize Molecules (EI or ESI) separate->ionize detect Detect Ions by m/z ionize->detect mol_ion Identify Molecular Ion Peak detect->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag confirm Confirm Structure and MW frag->confirm IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal apply Apply Sample to Crystal clean->apply background Collect Background Spectrum apply->background sample_spec Collect Sample Spectrum background->sample_spec identify Identify Peak Frequencies sample_spec->identify assign Assign Peaks to Functional Groups identify->assign confirm Confirm Molecular Structure assign->confirm

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Ethyl-1H-pyrrole-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Ethyl-1H-pyrrole-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials are 1H-pyrrole-2-carboxylic acid or its corresponding ethyl ester, ethyl 1H-pyrrole-2-carboxylate. The synthesis involves the formation of an amide bond with ethylamine.

Q2: What are the principal methods for synthesizing this compound?

There are two primary routes for this synthesis:

  • Method A: Amidation of 1H-pyrrole-2-carboxylic acid. This involves activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by a reaction with ethylamine.

  • Method B: Direct amidation of ethyl 1H-pyrrole-2-carboxylate. This method involves heating the ester with ethylamine, which directly yields the desired amide.

Q3: What are some common side reactions to be aware of during the synthesis?

Potential side reactions include:

  • Polymerization of the pyrrole starting material: This can occur under strongly acidic conditions. Using milder reaction conditions can help prevent this.[1]

  • C-alkylation: While more common in N-alkylation reactions, there is a possibility of side reactions on the pyrrole ring itself, especially if harsh conditions are used.[1]

  • Formation of byproducts from the coupling agent: If using a coupling agent for the amidation of the carboxylic acid, unreacted coupling agent and its byproducts will need to be removed during purification.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product.

Q5: What are the recommended purification methods for this compound?

The crude product can be purified by:

  • Column chromatography: Using a silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes) is a common method.[2]

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent can yield a high-purity product.[3]

Q6: My this compound product is changing color over time. What is causing this?

Pyrrole compounds can be susceptible to oxidation and polymerization upon exposure to air, light, and heat, leading to a change in color (often to yellow or brown).[4] It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Coupling Reagent (Method A) Ensure the coupling reagent (e.g., TBTU, HBTU) is fresh and has been stored under anhydrous conditions.
Incomplete Acyl Chloride Formation (Method A) Confirm the complete conversion of the carboxylic acid to the acyl chloride before adding ethylamine. This can be checked by IR spectroscopy (disappearance of the broad O-H stretch). Use a slight excess of the chlorinating agent (e.g., oxalyl chloride).
Insufficient Reaction Temperature (Method B) The direct amidation of the ester with ethylamine may require heating. If the reaction is sluggish at room temperature, consider moderately increasing the temperature.
Poor Solubility of Reactants Choose a solvent in which all reactants are soluble. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices for acyl chloride reactions, while for direct amidation from the ester, using an excess of ethylamine solution or a co-solvent might be necessary.
Base Incompatibility When using the acyl chloride method, a non-nucleophilic base like triethylamine or pyridine should be used to quench the HCl byproduct.[5] Ensure the base is dry and added in appropriate stoichiometry.
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
Potential Cause Troubleshooting Steps
Unreacted Starting Material Increase the reaction time or temperature (with caution). Ensure the stoichiometry of the reagents is correct; a slight excess of ethylamine can be used.
Formation of Anhydride (Method A) This can occur if water is present during the acyl chloride formation or if the workup is not performed correctly.[6] Ensure all glassware is oven-dried and reagents are anhydrous.
Formation of Ester from Solvent (Method A) If using an alcohol as a solvent with the acyl chloride, it can react to form an ester.[6] Use an aprotic solvent like DCM, THF, or acetonitrile.
Polymerization of Pyrrole Avoid strongly acidic conditions and high temperatures for extended periods.[1]

Experimental Protocols

Method A: Synthesis via Acyl Chloride

Step 1: Formation of 1H-pyrrole-2-carbonyl chloride

  • To a solution of 1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.

  • The resulting solution of the acyl chloride is typically used directly in the next step without isolation.

Step 2: Amidation

  • In a separate flask, dissolve ethylamine (2-3 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool this amine solution to 0 °C.

  • Slowly add the freshly prepared 1H-pyrrole-2-carbonyl chloride solution to the ethylamine solution dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method B: Direct Amidation of Ethyl 1H-pyrrole-2-carboxylate
  • In a sealed tube or pressure vessel, combine ethyl 1H-pyrrole-2-carboxylate (1 equivalent) with an excess of a solution of ethylamine in a suitable solvent (e.g., methanol or THF).

  • Heat the mixture to a temperature between 60-80 °C.

  • Monitor the reaction by TLC or HPLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess ethylamine under reduced pressure.

  • The resulting crude product can be purified by column chromatography or crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis

MethodStarting MaterialReagentsSolventTemperatureTypical YieldReference
A1H-pyrrole-2-carboxylic acid1. Oxalyl Chloride, cat. DMF2. Ethylamine, TriethylamineDCM0 °C to RTGood to ExcellentGeneral Amidation Protocol
A1H-pyrrole-2-carboxylic acidTBTU, Ethylamine, DIPEADMFRoom TemperatureModerate[7]
BEthyl 1H-pyrrole-2-carboxylateEthylamineMethanolRefluxHigh[8]

Visualizations

experimental_workflow cluster_method_a Method A: From Carboxylic Acid cluster_method_b Method B: From Ester start_A 1H-pyrrole-2-carboxylic acid acyl_chloride Formation of Acyl Chloride (Oxalyl Chloride, DCM) start_A->acyl_chloride amidation_A Amidation (Ethylamine, Triethylamine) acyl_chloride->amidation_A workup_A Aqueous Workup amidation_A->workup_A purification_A Purification (Chromatography/Crystallization) workup_A->purification_A product_A This compound purification_A->product_A start_B Ethyl 1H-pyrrole-2-carboxylate amidation_B Direct Amidation (Ethylamine, Heat) start_B->amidation_B concentration Solvent Removal amidation_B->concentration purification_B Purification (Chromatography/Crystallization) concentration->purification_B product_B This compound purification_B->product_B

Caption: Synthetic routes to this compound.

troubleshooting_guide start Low or No Product Yield? check_reagents Are starting materials and reagents pure and dry? start->check_reagents No check_conditions Are reaction conditions (temp, time) appropriate? check_reagents->check_conditions Yes impure_reagents Purify/dry starting materials and reagents. check_reagents->impure_reagents No optimize_conditions Optimize temperature and reaction time. check_conditions->optimize_conditions No side_reactions Side reactions suspected? check_conditions->side_reactions Yes polymerization Avoid strong acids and high temperatures. side_reactions->polymerization Polymerization byproduct_formation Adjust stoichiometry or change coupling agent. side_reactions->byproduct_formation Other Byproducts purification_issue Difficulty in purification? side_reactions->purification_issue No change_column Optimize chromatography conditions. purification_issue->change_column Yes try_crystallization Attempt crystallization from different solvents. purification_issue->try_crystallization Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

"N-Ethyl-1H-pyrrole-2-carboxamide" solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with N-Ethyl-1H-pyrrole-2-carboxamide, focusing on its solubility in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: I am having trouble dissolving this compound in my desired solvent. What should I do?

A2: Difficulty in dissolving a compound is a common challenge. Here are several troubleshooting steps you can take:

  • Use of Co-solvents: First, try dissolving the compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol to create a concentrated stock solution.[2] Then, you can dilute this stock solution into your aqueous buffer. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which helps in preventing precipitation.[2]

  • Gentle Heating: Gentle warming of the solution to around 37°C can aid in dissolution.[2] However, be cautious and ensure the compound is stable at that temperature.

  • Sonication: Brief sonication can also help to break down particles and enhance dissolution.[2]

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[2] Although this compound is not strongly acidic or basic, minor pH adjustments to your buffer could have an effect and may be worth investigating.

Q3: How can I determine the solubility of this compound in a specific solvent?

A3: You can determine the equilibrium solubility through a shake-flask method.[3] A general protocol is provided in the "Experimental Protocols" section below. This involves creating a saturated solution and then measuring the concentration of the dissolved compound.

Q4: What is the best way to prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to start with a strong organic solvent in which the compound is likely to have high solubility, such as DMSO.[1][4] Prepare a high-concentration stock solution (e.g., 10 mM or higher, depending on solubility) and store it at an appropriate temperature, typically -20°C or -80°C, to ensure stability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Precipitate forms when diluting a stock solution into an aqueous buffer. The compound has low aqueous solubility, and the addition of the organic stock solution causes it to crash out.- Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.[2]- Use a co-solvent system by preparing the aqueous buffer with a small percentage of an organic solvent (e.g., 1-5% DMSO).- Consider using a surfactant like Tween® 80 or Pluronic® F-68 in your aqueous buffer to increase apparent solubility.[2]
The compound will not fully dissolve even in organic solvents. The compound may be sparingly soluble even in organic solvents, or the concentration may be too high.- Try a different organic solvent. A good starting point is DMSO, followed by DMF, ethanol, or methanol.- Use gentle heating (37°C) or sonication to aid dissolution.[2]- If the compound still does not dissolve, you may have exceeded its solubility limit in that solvent.
Inconsistent results in biological assays. This could be due to incomplete dissolution or precipitation of the compound in the assay medium.- Visually inspect your solutions for any signs of precipitation before and during the experiment.- Prepare fresh dilutions from your stock solution for each experiment.- Ensure the final concentration of the organic solvent from the stock solution is low (typically <0.5% v/v) to avoid solvent-induced artifacts in your assay.[2]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a general procedure to determine the equilibrium solubility of this compound in a chosen solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is the concentration of the compound in the saturated supernatant.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Dissolve Compound is_dissolved Is the compound fully dissolved? start->is_dissolved success Success: Proceed with experiment is_dissolved->success Yes troubleshoot Troubleshoot Solubility is_dissolved->troubleshoot No use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) troubleshoot->use_cosolvent heat_sonicate Apply gentle heat (37°C) or sonication use_cosolvent->heat_sonicate adjust_ph Adjust pH of the buffer heat_sonicate->adjust_ph re_evaluate Re-evaluate dissolution adjust_ph->re_evaluate re_evaluate->success Yes still_issue Still not dissolved? re_evaluate->still_issue No determine_solubility Determine experimental solubility still_issue->determine_solubility determine_solubility->troubleshoot Iterate with new conditions

Caption: Troubleshooting workflow for compound dissolution.

References

Technical Support Center: Overcoming Steric Hindrance in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered pyrrole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of sterically hindered pyrroles.

Problem 1: Low or No Yield in Paal-Knorr Synthesis of Sterically Hindered Pyrroles

  • Possible Cause: Steric hindrance from bulky substituents on the 1,4-dicarbonyl compound or the primary amine can impede the initial condensation and subsequent cyclization steps.[1] Amines with strong electron-withdrawing groups can also be less nucleophilic and react sluggishly.[2]

  • Solutions:

    • Reaction Conditions:

      • Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. Consider using a high-boiling point solvent such as o-dichlorobenzene and extending the reaction time.[1]

      • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently overcoming the steric barrier through focused heating.[1][3][4][5][6]

    • Catalyst Choice:

      • While traditionally acid-catalyzed, exploring alternative catalysts can be beneficial. Lewis acids or solid acid catalysts like montmorillonite KSF may offer improved performance.[1][7] For highly hindered substrates, stronger acids might be necessary, but care must be taken to avoid side reactions like polymerization.[1][2]

    • Reagent Modification:

      • Protecting Groups: If steric hindrance is due to a functional group on the amine, consider using a smaller, temporary protecting group that can be removed after pyrrole ring formation.[1] Sulfonyl groups are common protecting groups for the pyrrole nitrogen due to their electron-withdrawing effect, which can improve stability.[8][9][10]

      • Alternative Starting Materials: If possible, consider using less sterically demanding starting materials to generate the desired product through subsequent modifications.[1]

Problem 2: Formation of a Major Byproduct (e.g., Furan)

  • Possible Cause: In the Paal-Knorr synthesis, the 1,4-dicarbonyl compound can undergo acid-catalyzed self-cyclization and dehydration to form a furan byproduct, especially under highly acidic conditions (pH < 3).[2]

  • Solutions:

    • Control Acidity: Maintain a weakly acidic or neutral reaction medium. Using a weak acid like acetic acid is often recommended.[11]

    • Excess Amine: Employing an excess of the primary amine can shift the reaction equilibrium towards the desired pyrrole product.[2]

Problem 3: Reaction Mixture Becomes a Dark, Tarry Material

  • Possible Cause: Polymerization of the starting materials or the pyrrole product itself, often triggered by excessively high temperatures or highly acidic conditions, can lead to the formation of intractable tars.[2]

  • Solutions:

    • Milder Conditions: Lower the reaction temperature and use a milder acid catalyst.[2] In some cases, neutral conditions may be preferable.

    • Catalyst Support: Using a solid-supported catalyst, such as silica sulfuric acid, can sometimes lead to cleaner reactions and easier work-up.[12]

Frequently Asked Questions (FAQs)

Q1: How can I synthesize a polysubstituted pyrrole when direct methods like the Paal-Knorr synthesis fail due to steric hindrance?

A1: When direct condensation methods are unsuccessful, consider multi-step or alternative synthetic routes:

  • Barton-Zard Pyrrole Synthesis: This method is effective for preparing substituted pyrroles by condensing a substituted nitroalkene with an isocyanoester.[1][13][14] It is particularly useful for constructing pyrroles with specific substitution patterns that are difficult to achieve via other methods.[1]

  • Trofimov Reaction: This reaction synthesizes 2,3-disubstituted pyrroles from ketoximes and acetylene in a superbase medium, providing a powerful route to previously inaccessible pyrrole compounds.[1]

  • Transition-Metal-Catalyzed Syntheses: Modern methods using catalysts based on rhodium, zinc, or iridium offer mild and efficient pathways to highly substituted pyrroles from various starting materials, such as dienyl azides or alcohols and amino alcohols.[1][15]

Q2: My synthesized tetra-substituted pyrrole derivative has poor solubility. What can I do?

A2: Poor solubility in planar, conjugated systems is often due to strong intermolecular π-π stacking.[1] To improve solubility:

  • Introduce Solubilizing Side Chains: Attaching long alkyl or alkoxy chains to the N-aryl rings is a highly effective strategy.[1]

  • Modify Aromatic Substituents: Replacing bulky aryl groups with smaller aromatic systems like thiophene rings can reduce steric clashes and may improve solubility.[1]

  • Solvent Selection for Purification: Consider using higher boiling point solvents like N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene, where some derivatives may show better solubility at elevated temperatures.[1]

Q3: Can protecting groups help in overcoming steric hindrance?

A3: Yes, protecting groups can be a valuable tool. If a bulky functional group on the amine starting material is causing steric hindrance, it can be replaced with a smaller, temporary protecting group. After the pyrrole ring has been formed, the protecting group can be removed to yield the desired product.[1] N-alkoxycarbonyl substituents are an underutilized class of protecting groups for pyrroles that can enhance stability.[9][16]

Data Presentation

Table 1: Comparison of Synthetic Methods for Sterically Hindered Pyrroles

Synthesis MethodStarting MaterialsKey Reagents/ConditionsAdvantagesLimitations
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Primary amineAcid catalyst, Heat (conventional or microwave)Simplicity and efficiency.[12] Microwave assistance can overcome steric barriers.[1]Can be limited by harsh conditions and availability of diketones.[1][12]
Barton-Zard Synthesis Nitroalkene, α-IsocyanoesterBaseAllows for the synthesis of highly substituted pyrroles.[1]Availability of starting materials.
Trofimov Reaction Ketoxime, AcetyleneSuperbase (e.g., KOH/DMSO)Powerful for building 2,3-disubstituted pyrroles.[1]Requires handling of acetylene gas and superbase.
Transition-Metal Catalysis Dienyl azides, Alcohols, etc.Transition metal catalyst (e.g., ZnI₂, Rh, Ir)Mild reaction conditions and good functional group tolerance.[1]Catalyst cost and availability.

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole

  • Reactant Preparation: In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.0-1.2 mmol) in a suitable solvent (e.g., ethanol or acetic acid).[1]

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 mmol), if not used as the solvent.[1]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.[1]

Protocol 2: Barton-Zard Synthesis of a Substituted Pyrrole

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the α-isocyanoester (1.0 mmol) in a suitable solvent (e.g., THF).[1]

  • Base Addition: Add a base (e.g., a non-nucleophilic base like DBU or an inorganic base) to the solution.

  • Nitroalkene Addition: To this mixture, add a solution of the nitroalkene (1.0 mmol) in the same solvent dropwise at 0 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).[1]

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.[1]

Visualizations

Troubleshooting_Paal_Knorr start Low/No Yield in Paal-Knorr Synthesis check_sterics Assess Steric Hindrance (Bulky Substituents?) start->check_sterics increase_temp Increase Reaction Temperature (High-Boiling Solvent) check_sterics->increase_temp Yes check_byproduct Byproduct Formation? (e.g., Furan) check_sterics->check_byproduct No use_microwave Employ Microwave Irradiation increase_temp->use_microwave Still Low Yield change_catalyst Optimize Catalyst (Lewis Acid, Solid Acid) use_microwave->change_catalyst Still Low Yield alternative_route Consider Alternative Synthesis: - Barton-Zard - Trofimov - Metal-Catalyzed change_catalyst->alternative_route Still Low Yield adjust_ph Adjust pH (Weakly Acidic/Neutral) check_byproduct->adjust_ph Yes check_byproduct->alternative_route No excess_amine Use Excess Amine adjust_ph->excess_amine Barton_Zard_Workflow start_materials Starting Materials: α-Isocyanoester & Nitroalkene base_addition 1. Base-catalyzed enolization of α-isocyanoester start_materials->base_addition michael_addition 2. Michael-type addition to nitroalkene base_addition->michael_addition cyclization 3. 5-endo-dig cyclization michael_addition->cyclization elimination 4. Base-catalyzed elimination of the nitro group cyclization->elimination tautomerization 5. Tautomerization to aromatic pyrrole elimination->tautomerization product Substituted Pyrrole tautomerization->product

References

Technical Support Center: Synthesis of N-Ethyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-1H-pyrrole-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized through the amidation of a pyrrole-2-carboxylic acid derivative. The most common approaches involve:

  • Amide coupling of pyrrole-2-carboxylic acid with ethylamine: This is a widely used method that employs coupling agents to facilitate the formation of the amide bond.

  • Reaction of pyrrole-2-carbonyl chloride with ethylamine: This method involves the activation of the carboxylic acid to a more reactive acid chloride, which then readily reacts with ethylamine.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can arise depending on the synthetic route and reaction conditions. The most common impurities include unreacted starting materials, byproducts from coupling agents, and side-reaction products. A detailed breakdown of potential impurities is provided in the troubleshooting section.

Q3: How can I purify the final this compound product?

A3: Purification is crucial to obtain a high-purity final product. Common purification techniques include:

  • Column chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. Silica gel is a common stationary phase.[1][2][3]

  • Crystallization: Recrystallization from a suitable solvent system can effectively remove impurities, leading to a highly pure crystalline product.[4]

  • Aqueous work-up: Washing the reaction mixture with acidic and basic aqueous solutions can help remove unreacted starting materials and water-soluble byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity identification and mitigation.

Scenario 1: Amide Coupling using EDC/HOBt

The amide coupling of pyrrole-2-carboxylic acid with ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a common and efficient method.[5][6][7]

Experimental Protocol: Amide coupling of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid with amines (General Procedure) [7]

To a solution of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid (0.68 mmol) in DMF (10 mL) cooled to 0°C, EDC·HCl (1.36 mmol), HOBt (0.816 mmol), and triethylamine (TEA) (1.36 mmol) are added. The reaction mixture is stirred for 30 minutes. The appropriate amine (0.816 mmol) is then added, and the mixture is stirred for 18-30 hours at room temperature. After completion, the reaction mixture is poured into water, and the resulting solid product is filtered and washed with water.

Potential Impurities and Troubleshooting

Impurity ID Impurity Name Source / Cause Troubleshooting and Mitigation Analytical Detection
IMP-01Unreacted Pyrrole-2-carboxylic acidIncomplete reaction, insufficient coupling agent, or steric hindrance.- Ensure stoichiometric or slight excess of coupling agents and ethylamine. - Increase reaction time or temperature moderately. - Monitor reaction progress by TLC or LC-MS.HPLC, LC-MS, NMR[8]
IMP-02N-(3-(dimethylamino)propyl)-N'-ethylureaByproduct of the EDC coupling agent.[7]- This is a water-soluble byproduct and can be removed by an aqueous work-up. - Purification by column chromatography is also effective.HPLC, LC-MS, NMR[9]
IMP-03N-AcylisoureaA reactive intermediate that can accumulate if the reaction with the amine is slow. It can rearrange to the more stable N-acylurea.- Add HOBt to the reaction mixture to form a more stable active ester intermediate. - Ensure efficient stirring and appropriate reaction temperature.HPLC, LC-MS
IMP-04Di(pyrrole-2-carbonyl)amine (Dimeric Impurity)Side reaction of the activated pyrrole-2-carboxylic acid with another molecule of pyrrole-2-carboxylic acid.- Use a slight excess of ethylamine. - Control the addition rate of the coupling agent.HPLC, LC-MS, NMR

Logical Workflow for Troubleshooting EDC/HOBt Coupling

Caption: Troubleshooting workflow for EDC/HOBt coupling.

Scenario 2: Synthesis via Pyrrole-2-carbonyl chloride

This method involves the initial conversion of pyrrole-2-carboxylic acid to the more reactive pyrrole-2-carbonyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ethylamine.

Experimental Workflow

Caption: Synthesis workflow via pyrrole-2-carbonyl chloride.

Potential Impurities and Troubleshooting

Impurity ID Impurity Name Source / Cause Troubleshooting and Mitigation Analytical Detection
IMP-05Unreacted Pyrrole-2-carbonyl chlorideIncomplete reaction with ethylamine.- Ensure at least two equivalents of ethylamine are used (one to react and one to neutralize the HCl byproduct). - Control the temperature during the addition of the acid chloride to the amine solution.GC-MS (after derivatization), LC-MS
IMP-06Diethylamine hydrochlorideByproduct of the reaction if an excess of ethylamine is used.- Remove by aqueous work-up.Not typically analyzed in the final product.
IMP-07Over-acylated productsReaction of the product amide with another molecule of pyrrole-2-carbonyl chloride.- Use a sufficient excess of ethylamine. - Add the acid chloride slowly to the amine solution.HPLC, LC-MS, NMR
IMP-08Colored byproductsDecomposition of the pyrrole ring under harsh reaction conditions (e.g., high temperature, strong acid).[10]- Use mild conditions for the formation of the acid chloride. - Perform the reaction at low temperatures. - Purification by chromatography may be necessary.[10]UV-Vis, HPLC

Data Presentation

Table 1: Summary of Potential Impurities in this compound Synthesis

Impurity IDNameTypical Synthetic RouteMolar Mass ( g/mol )
IMP-01Pyrrole-2-carboxylic acidBoth111.10
IMP-02N-(3-(dimethylamino)propyl)-N'-ethylureaEDC/HOBt Coupling159.24
IMP-03N-AcylisoureaEDC/HOBt CouplingVaries
IMP-04Di(pyrrole-2-carbonyl)amineBoth203.19
IMP-05Pyrrole-2-carbonyl chlorideCarbonyl Chloride Route129.54
IMP-06Diethylamine hydrochlorideCarbonyl Chloride Route81.57
IMP-07Over-acylated productsCarbonyl Chloride RouteVaries
IMP-08Colored byproductsBothVaries

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Experimental conditions should be optimized for each specific setup. Always follow appropriate laboratory safety procedures.

References

Troubleshooting low yields in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Low yields in the Paal-Knorr synthesis can stem from several factors, often related to reaction conditions and starting material reactivity. Common issues include:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][2][3]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][4][5]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control Acidity: Avoid overly acidic conditions. Weakly acidic conditions, such as using acetic acid, are generally preferred. Maintaining a pH above 3 is recommended to favor pyrrole formation.[4][5]

  • Use Excess Amine: Employing an excess of the amine can help to favor the desired reaction pathway over furan formation.[5]

Q3: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following:

  • Lowering the reaction temperature.

  • Using a milder acid catalyst or even neutral conditions.[1] A range of milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and solid acid catalysts have proven effective.[4][6]

Q4: My starting materials are known to be sensitive or unreactive. How can I improve the reaction?

Traditional Paal-Knorr conditions can be harsh.[2][3] For sensitive or unreactive substrates, several modifications to the standard protocol can be implemented:

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields, often under milder conditions.[4]

  • Alternative Catalysts: A wide variety of catalysts can be used to promote the reaction under milder conditions. These include:

    • Lewis acids: Sc(OTf)₃, Bi(NO₃)₃[4][6]

    • Solid acids: Silica sulfuric acid, montmorillonite clay[2][6]

    • Iodine: Can act as a mild catalyst.[1][2]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be highly effective, reducing environmental impact and simplifying workup.[4][7]

  • Alternative Solvents: Ionic liquids and water have been successfully used as solvents, sometimes allowing the reaction to proceed at room temperature without an added acid catalyst.[6][8]

Data Presentation

Table 1: Comparison of Catalysts in Paal-Knorr Pyrrole Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acids
Acetic AcidEthanolReflux15 minHigh[9]
p-Toluenesulfonic acidBenzeneReflux-Good[10]
SaccharinMethanolRoom Temp30 minGood to Moderate[2]
Citric AcidSolvent-free (Ball Mill)Room Temp15 min74[11]
Lewis Acids
Sc(OTf)₃Solvent-free--High[6][12]
Bi(NO₃)₃---High[6][12]
FeCl₃Water--Good to Excellent[13]
Heterogeneous Catalysts
Silica Sulfuric AcidSolvent-freeRoom Temp3 min98[2]
Montmorillonite Clay----[6][12]
Other
Iodine----[1][2]
NoneSolvent-freeRoom Temp-Excellent[7]

Table 2: Effect of Catalyst and Reaction Conditions on the Synthesis of N-substituted Pyrroles from 2,5-Hexanedione

AmineCatalyst (mol%)ConditionsTime (min)Yield (%)Reference
AnilineCitric Acid (1)Ball Mill (30 Hz)1574[11]
AnilineCitric Acid (5)Ball Mill (30 Hz)15-[11]
AnilineCitric Acid (10)Ball Mill (30 Hz)15-[11]
AnilineNoneBall Mill (30 Hz)30Trace[11]
DodecylamineCitric Acid (1)Ball Mill (30 Hz)1587[11]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

  • Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[9]

  • Materials:

    • 2,5-hexanedione

    • Aniline

    • Concentrated hydrochloric acid

    • 0.5 M Hydrochloric acid

    • Methanol

    • Water

  • Procedure:

    • In a suitable flask, mix 2,5-hexanedione and aniline.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[9]

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide

  • Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.[9]

  • Materials:

    • 1,4-diketone (starting material)

    • Primary amine (starting material)

    • Ethanol

    • Glacial acetic acid

    • Ethyl acetate

    • Water

    • Brine

    • Magnesium sulfate

  • Procedure:

    • To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).

    • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 80 °C. Monitor the progress of the reaction by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Partition the mixture between water and ethyl acetate.

    • Extract the aqueous phase three times with ethyl acetate (10 mL).

    • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude material by column chromatography.[9]

Visualizations

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl Compound Protonated_Carbonyl Protonated Carbonyl Start->Protonated_Carbonyl + H+ Amine Primary Amine (R-NH2) inv1 Amine->inv1 Hemiaminal Hemiaminal Intermediate Protonated_Carbonyl->Hemiaminal Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole) Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization inv2 Cyclized_Intermediate->inv2 Pyrrole Substituted Pyrrole inv1->Hemiaminal inv2->Pyrrole - 2H2O (Dehydration) inv3

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Paal_Knorr_Workflow Start_Materials Starting Materials (1,4-Dicarbonyl & Amine) Reaction_Setup Reaction Setup (Solvent, Catalyst, Temp.) Start_Materials->Reaction_Setup Reaction Reaction in Progress (Monitor by TLC/GC) Reaction_Setup->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Final_Product Final Product (Substituted Pyrrole) Purification->Final_Product

Caption: General experimental workflow for Paal-Knorr synthesis.

Troubleshooting_Workflow Start Low Yield in Paal-Knorr Synthesis Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Check_Purity Analyze Crude Product (TLC, NMR) Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Sub-optimal Tarry_Mixture Dark/Tarry Mixture? Check_Conditions->Tarry_Mixture Too Harsh Byproducts Major Byproducts? Check_Purity->Byproducts Check_Purity->Tarry_Mixture Optimize_Purification Optimize Purification Method Check_Purity->Optimize_Purification No major issues, low isolated yield Increase_Temp_Time Increase Temp/Time Moderately Consider Microwave Incomplete_Reaction->Increase_Temp_Time Yes Check_Reactivity Consider Substrate Reactivity (Steric/Electronic Effects) Incomplete_Reaction->Check_Reactivity No Byproducts->Incomplete_Reaction No Reduce_Acidity Reduce Acidity (pH > 3) Use Excess Amine Byproducts->Reduce_Acidity Yes (Furan) Tarry_Mixture->Byproducts No Lower_Temp Lower Temperature Use Milder Catalyst Tarry_Mixture->Lower_Temp Yes Change_Catalyst Use Milder/Alternative Catalyst (Lewis Acid, Solid Acid) Check_Reactivity->Change_Catalyst

Caption: Troubleshooting decision tree for low yields.

References

Technical Support Center: N-Ethyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethyl-1H-pyrrole-2-carboxamide. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this compound during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Question: My final product is a persistent oil and fails to crystallize. What steps can I take?

Answer: Oiling out is a common issue, particularly if impurities are present that depress the melting point or inhibit lattice formation. Here are several strategies to address this:

  • Purity Assessment: First, assess the purity of your oil using Thin Layer Chromatography (TLC). If multiple spots are visible, column chromatography is recommended before attempting recrystallization again.

  • Solvent System Modification: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with a variety of solvent systems.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Trituration: Stir the oil with a poor solvent (a solvent in which your compound is insoluble, like hexanes or pentane) to see if it will solidify. This can sometimes wash away impurities that are inhibiting crystallization.

Question: After purification by column chromatography, my product still shows impurities on the TLC plate. How can I improve the separation?

Answer: Achieving perfect separation can be challenging, especially with closely related impurities. Consider the following optimization steps:

  • Solvent System Optimization: The polarity of the eluent is the most critical factor. Before running a large-scale column, run several TLCs with different solvent systems to find the one that provides the best separation (largest ΔRf) between your product and the impurities. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing and Dimensions: Ensure the silica gel is packed uniformly to avoid channeling. A longer, narrower column generally provides better separation than a shorter, wider one.

  • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity to elute your compound and then the more polar impurities.

  • Alternative Adsorbents: While silica gel is most common, other stationary phases like alumina (basic or neutral) can offer different selectivity and may resolve your impurities.

Question: The yield of my purified product is very low after recrystallization. What are the common causes and solutions?

Answer: Low recovery is a frequent problem in recrystallization. The primary causes include:

  • Using too much solvent: This is the most common error. If too much solvent is used to dissolve the crude product, the solution may not become saturated enough upon cooling for crystals to form, leaving a significant amount of product dissolved.

    • Solution: After dissolving the compound in a minimal amount of hot solvent, you can slowly boil off some of the solvent to concentrate the solution before allowing it to cool.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that trap solvent and impurities.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization: If the solution cools and crystals form in the funnel during a hot filtration step, you will lose product.

    • Solution: Use a pre-heated funnel and flask for the hot filtration and perform the step as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile depends on the synthetic route. A common method is the amidation of an activated pyrrole-2-carboxylic acid derivative (like the acid chloride or ethyl ester) with ethylamine. Potential impurities include:

  • Unreacted Starting Materials: Ethyl 1H-pyrrole-2-carboxylate or Pyrrole-2-carboxylic acid.

  • Side-Products: Diacylated ethylamine if the reaction conditions are not well-controlled.

  • Reagent-Derived Impurities: By-products from the coupling agents used.

Q2: Which purification technique is generally better for this compound: recrystallization or flash chromatography?

A2: The choice depends on the scale and purity of your crude material.

  • Flash Chromatography is excellent for removing impurities with different polarities and is often the best choice for initial purification of a crude reaction mixture containing multiple components.

  • Recrystallization is a highly effective final purification step to obtain a product with very high purity, especially if the crude material is already >90% pure. It is also more scalable than chromatography. A common strategy is to perform an initial purification by flash chromatography followed by a final recrystallization.

Q3: What analytical techniques are recommended to confirm the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.

Data Presentation

Table 1: Comparison of Purification Techniques for a Structurally Related Pyrrole Carboxamide Derivative.

Purification StepInitial Purity (by HPLC)Final Purity (by HPLC)YieldNotes
First Recrystallization99.70%99.79%71.0%Solvent: 15% Ethanol in Water.[1]
Second Recrystallization99.79%99.86%74.4%Solvent: 15% Ethanol in Water.[1]

Note: Data is adapted from a process for a more complex N-substituted pyrrole-3-carboxamide and illustrates the effectiveness of iterative recrystallization for removing minor impurities.

Table 2: Common Solvents for Recrystallization.

SolventPolarityComments
Hexanes / HeptaneNon-polarGood for non-polar compounds; often used as the "poor" solvent in a binary system.
TolueneNon-polarCan be effective for aromatic compounds.
DichloromethanePolar aproticOften too good a solvent unless paired with a non-polar co-solvent.
Diethyl EtherSlightly polarLow boiling point can make it tricky to handle.
Ethyl AcetatePolar aproticA versatile and commonly used solvent, often paired with hexanes.[2][3]
AcetonePolar aproticTends to be a very strong solvent for many organics.
Isopropanol / EthanolPolar proticGood general-purpose solvents for moderately polar compounds.[2][3]
WaterVery polarSuitable for highly polar compounds; can be used as an anti-solvent.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 1H-pyrrole-2-carboxylate

This two-step protocol first describes the synthesis of the precursor, Ethyl 1H-pyrrole-2-carboxylate, followed by its amidation.

Step A: Synthesis of Ethyl 1H-pyrrole-2-carboxylate [4]

  • Reaction Setup: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge 225 g (1.23 moles) of trichloroacetyl chloride and 200 ml of anhydrous diethyl ether.

  • Addition of Pyrrole: While stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether over 3 hours. The reaction is exothermic and will cause the ether to reflux.

  • Stirring: After the addition is complete, stir the mixture for an additional hour.

  • Work-up: Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water. Separate the layers. Dry the organic phase with magnesium sulfate, treat with activated charcoal, and filter.

  • Intermediate Isolation: Remove the solvent by distillation. Dissolve the residue in 225 ml of hexane and cool on ice to crystallize the intermediate, 2-pyrrolyl trichloromethyl ketone. Collect the solid by filtration.

  • Ester Formation: In a separate 1-liter flask, dissolve 1.0 g of sodium in 300 ml of anhydrous ethanol. Once dissolved, add 75 g (0.35 mole) of the intermediate ketone portionwise over 10 minutes.

  • Final Work-up: Stir for 30 minutes, then concentrate to dryness. Partition the residue between 200 ml of ether and 25 ml of 3 N hydrochloric acid. Separate the ether layer, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate.

  • Purification: Purify the residue by vacuum distillation to yield Ethyl 1H-pyrrole-2-carboxylate.

Step B: Amidation to form this compound

  • Reaction Setup: In a sealed reaction vessel, dissolve Ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a minimal amount of a suitable solvent like methanol or THF.

  • Addition of Ethylamine: Add an excess of ethylamine (typically 2-3 equivalents, often as a solution in a solvent like THF or water).

  • Heating: Seal the vessel and heat the reaction mixture (e.g., 50-80 °C) while stirring. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess ethylamine and other water-soluble by-products.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of ~0.25 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes, or ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent just until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G start Crude Product (Post-Synthesis) tlc_check Purity Check (TLC) start->tlc_check is_oily Is Product Oily/Non-Crystalline? tlc_check->is_oily Single Spot (High Purity) chromatography Flash Column Chromatography tlc_check->chromatography Multiple Spots (Low Purity) is_oily->chromatography Yes recrystallization Recrystallization is_oily->recrystallization No chromatography->recrystallization For further polishing analysis Final Analysis (TLC, NMR, MS) chromatography->analysis recrystallization->analysis end Pure Product analysis->end

Caption: General workflow for the purification of this compound.

G start Recrystallization Attempt Fails (Product Oils Out) check_purity Assess Purity with TLC start->check_purity impure Multiple Spots Visible? check_purity->impure purify_first Purify by Column Chromatography First impure->purify_first Yes pure Single Spot Visible impure->pure No retry_xtal Re-attempt Recrystallization with Purified Material purify_first->retry_xtal success Crystals Form retry_xtal->success solvent_screen Screen Different Solvent Systems (e.g., Toluene, EtOAc/Hexanes) pure->solvent_screen induce_xtal Induce Crystallization: - Scratch with glass rod - Add seed crystal - Lower temperature slowly solvent_screen->induce_xtal induce_xtal->success

Caption: Troubleshooting guide for product oiling out during recrystallization.

References

Technical Support Center: Scale-Up Synthesis of N-Ethyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Ethyl-1H-pyrrole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods involve a two-step process starting from 1H-pyrrole.

  • Route A (via Ester): This involves the acylation of pyrrole to form an intermediate like ethyl pyrrole-2-carboxylate, followed by aminolysis with ethylamine. The ethyl ester is readily prepared from pyrrole.[1]

  • Route B (via Acid Chloride): Pyrrole-2-carboxylic acid is converted to its acid chloride using a reagent like thionyl chloride or oxalyl chloride, which then reacts with ethylamine.[] This is a classic and often cost-effective method for large-scale amide bond formation.[3]

  • Route C (Direct Coupling): Pyrrole-2-carboxylic acid is coupled directly with ethylamine using a coupling agent such as TBTU, HATU, or a carbodiimide like EDC.[3][4] While efficient, the cost of coupling agents can be a consideration for large-scale synthesis.[3]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Scaling up the synthesis of this compound presents several key challenges:

  • Exothermic Reactions: The initial acylation of pyrrole and the subsequent amidation can be exothermic. Poor heat management on a larger scale can lead to side reactions and impurity formation.

  • Reagent Stoichiometry and Addition: Maintaining precise molar ratios and controlling the addition rate of reagents is critical to prevent side reactions like di-acylation or polymerization.[5]

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction progress and to avoid localized "hot spots" or areas of high reagent concentration.

  • Work-up and Purification: Phase separations and extractions can be more complex at scale. Emulsion formation is a common issue. The final product may require high-efficiency distillation or recrystallization, which needs careful optimization.[6][7]

  • Side Reactions: Pyrrole is sensitive to strong acids, which can cause polymerization.[5] The choice of reagents and control of pH during work-up are therefore critical.

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on reaction conversion and impurity profiles, which is essential for process control during scale-up.

Q4: What are the recommended purification methods for the final product?

A4: The optimal purification method depends on the physical state of the product and the nature of the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective and scalable method for achieving high purity.

  • Column Chromatography: While standard on a lab scale for removing closely related impurities, it is less ideal for large-scale production due to cost and solvent usage.[8]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.[6][7]

Troubleshooting Guides
Problem 1: Low Yield in the Final Amidation Step
  • Q: My amidation of ethyl 1H-pyrrole-2-carboxylate with ethylamine is giving low yields. What are the likely causes?

    • A: Insufficient Reaction Time/Temperature: The aminolysis of esters can be slow. Ensure the reaction has been heated for a sufficient duration. Consider a moderate increase in temperature, but monitor for decomposition. Direct thermal condensation of acids and amines often requires high temperatures (>160 °C), but reactions from esters can proceed under milder conditions.[9]

    • A: Reagent Volatility: Ethylamine is volatile. If the reaction is run at elevated temperatures in an open or poorly sealed system, the ethylamine can escape, leading to incomplete conversion. Use a sealed reaction vessel or a condenser.

    • A: Inefficient Activation (if using the carboxylic acid route): If you are using a direct coupling method, the coupling agent may be degraded or insufficient. Ensure it is fresh and used in the correct stoichiometric amount (often in slight excess).[3]

    • A: Poor Quality Starting Materials: Ensure the starting ester or carboxylic acid is pure and dry. Impurities can interfere with the reaction.

Problem 2: Significant Impurity Formation
  • Q: My final product is contaminated with significant side products. How can I identify and prevent them?

    • A: Unreacted Starting Material: This is the most common impurity. It can be addressed by increasing the reaction time, temperature, or the amount of ethylamine used.

    • A: Dimerization/Polymerization: Pyrrole itself is prone to polymerization under acidic conditions.[5] If your starting material contains residual acid from a previous step, it can trigger this side reaction. Ensure starting materials are neutralized and purified.

    • A: N-Acylation of the Product: The amide product itself has an N-H proton on the pyrrole ring which can, under certain basic conditions, be deprotonated and react with the activated acid or ester starting material, leading to dimers. This is less common but can be mitigated by avoiding excessively strong bases or high temperatures.[10]

Problem 3: Difficulties During Work-up and Isolation
  • Q: I am struggling with emulsion formation during the aqueous work-up. How can I resolve this?

    • A: Emulsions are common in large-scale extractions. Try adding a saturated brine solution, which can help break the emulsion by increasing the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue. Allowing the mixture to stand for an extended period may also lead to phase separation.

  • Q: The product oils out and is difficult to crystallize. What are my options?

    • A: If direct crystallization fails, try adding a non-polar "anti-solvent" (like hexane or heptane) dropwise to a concentrated solution of your product in a more polar solvent (like ethyl acetate or dichloromethane). Seeding the solution with a small crystal of pure product can also induce crystallization. If these methods fail, vacuum distillation or preparative chromatography are the next options to consider.[7]

Problem 4: Inconsistent Results on Scale-Up
  • Q: The reaction worked perfectly on a 1g scale, but failed at 100g. What went wrong?

    • A: Inefficient Heat Transfer: A common scale-up problem is the inability to dissipate heat effectively. The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to an uncontrolled temperature rise, causing side reactions. The solution is to slow down the rate of addition of the limiting reagent and ensure powerful overhead stirring and efficient external cooling. A precipitous drop in yield was observed for the acylation of a protected pyrrole upon scale-up, which was mitigated by studying the reaction conditions.[11]

    • A: Poor Mixing: What appears as a homogenous solution in a small flask can have significant concentration gradients in a large reactor. This can lead to localized excess of one reagent, promoting side reactions. Use appropriate reactor geometry and a powerful mechanical stirrer.

Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Intermediate)

This two-step procedure is adapted from a reliable, large-scale method.

Step A: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone

  • To a stirred solution of trichloroacetyl chloride (1.23 mol) in anhydrous diethyl ether (200 ml) in a three-necked flask equipped with a mechanical stirrer and dropping funnel, add a solution of freshly distilled pyrrole (1.2 mol) in anhydrous diethyl ether (640 ml) over 3 hours.

  • The heat of the reaction will cause the mixture to reflux. After addition is complete, stir for an additional hour.

  • Slowly add a solution of potassium carbonate (0.724 mol) in water (300 ml).

  • Separate the organic layer, dry it with magnesium sulfate, and filter.

  • Remove the solvent by distillation. Dissolve the residue in hexane (225 ml) and cool on ice to induce crystallization.

  • Collect the solid product by filtration and wash with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.

Step B: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

  • In a separate flask, dissolve sodium metal (0.44 g-atom) in anhydrous ethanol (300 ml).

  • Once the sodium has completely dissolved, add the 2-pyrrolyl trichloromethyl ketone (0.35 mol) portion-wise over 10 minutes.

  • Stir the solution for 30 minutes, then concentrate to dryness using a rotary evaporator.

  • Partition the oily residue between diethyl ether (200 ml) and 3 N hydrochloric acid (25 ml).

  • Separate the ether layer, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate by distillation.

  • The residue can be further purified by fractional distillation under reduced pressure to yield pure ethyl 1H-pyrrole-2-carboxylate.

Protocol 2: Synthesis of this compound
  • Charge a sealed reaction vessel with ethyl 1H-pyrrole-2-carboxylate (1.0 eq).

  • Add a solution of ethylamine (2.0 - 3.0 eq, e.g., 70% in water or as a solution in a suitable solvent like ethanol). The use of excess amine drives the reaction to completion.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using aqueous ethylamine, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. If using an alcoholic solution, remove the solvent under reduced pressure.

  • Wash the organic layer with water and then brine to remove excess ethylamine and any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or vacuum distillation.

Data Presentation

Table 1: Comparison of Amidation Strategies for Scale-Up

MethodStarting MaterialKey ReagentsProsCons on Scale-Up
Aminolysis Ethyl 1H-pyrrole-2-carboxylateEthylamine, HeatSimple, no coupling agents needed, high atom economy.Can be slow, may require elevated pressure for volatile amines.
Acid Chloride 1H-Pyrrole-2-carboxylic acidThionyl chloride (SOCl₂) or Oxalyl chloride, EthylamineFast, effective for hindered substrates, cost-effective reagents.[3]Generates corrosive HCl gas, requires careful handling of reagents.[3]
Direct Coupling 1H-Pyrrole-2-carboxylic acidEDC/HOBt or T3P®, EthylamineMild conditions, high yields, low racemization risk for chiral substrates.[3]High cost of reagents, poor atom economy, generates significant waste.[3]

Visualizations

Synthesis_Workflow Start Pyrrole Intermediate1 2-Pyrrolyl Trichloromethyl Ketone Start->Intermediate1 Acylation Reagent1 Trichloroacetyl Chloride Reagent1->Intermediate1 Intermediate2 Ethyl 1H-pyrrole- 2-carboxylate Intermediate1->Intermediate2 Esterification Reagent2 NaOEt / EtOH Reagent2->Intermediate2 FinalProduct N-Ethyl-1H-pyrrole- 2-carboxamide Intermediate2->FinalProduct Amidation Reagent3 Ethylamine (EtNH2) Heat Reagent3->FinalProduct Purification Purification (Recrystallization/ Distillation) FinalProduct->Purification

Caption: Synthetic workflow for this compound via an ester intermediate.

Troubleshooting_Logic Problem Low Yield or High Impurity Check_TLC Analyze Crude by TLC/HPLC: Incomplete Conversion? Problem->Check_TLC Cause_Kinetics Cause: Insufficient Time / Temperature Check_TLC->Cause_Kinetics Yes Check_Impurity Analyze Crude by TLC/HPLC: Multiple Side Products? Check_TLC->Check_Impurity No Solution_Kinetics Solution: Increase Reaction Time or Temp Cause_Kinetics->Solution_Kinetics Cause_Temp Cause: Reaction Temp Too High / Poor Mixing Check_Impurity->Cause_Temp Yes Cause_Acid Cause: Acidic Conditions Causing Polymerization Check_Impurity->Cause_Acid Yes Solution_Temp Solution: Reduce Temp, Improve Agitation, Slow Reagent Addition Cause_Temp->Solution_Temp Solution_Acid Solution: Neutralize Starting Materials Cause_Acid->Solution_Acid

Caption: Troubleshooting logic for addressing low yield and impurity issues during synthesis.

References

Interpreting complex NMR spectra of N-substituted pyrrole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of N-substituted pyrrole-2-carboxamides.

Frequently Asked Questions (FAQs)

Q1: Why does the NMR spectrum of my purified N-substituted pyrrole-2-carboxamide show two distinct sets of signals?

A1: This phenomenon is most commonly due to the presence of rotational isomers (rotamers) . The amide C-N bond has significant double-bond character, which restricts free rotation.[1] This creates two stable planar conformations, often referred to as cis and trans isomers, which interconvert slowly on the NMR timescale at room temperature.[2][3] Consequently, each isomer gives rise to its own set of NMR signals, leading to a doubled or complex spectrum even for a chemically pure compound.[4] The ratio of these rotamers can be influenced by the steric bulk of the substituents.[2]

Q2: My pyrrole N-H or amide N-H signal is unexpectedly broad or has disappeared entirely. What could be the cause?

A2: There are several potential reasons for this observation:

  • Quadrupole Broadening: The nitrogen-14 (¹⁴N) nucleus has a quadrupole moment that can cause rapid relaxation and significant broadening of attached proton signals (N-H).[5]

  • Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other protic species in the NMR solvent. This exchange can be rapid, leading to signal broadening or coalescence with the solvent peak.

  • Intramolecular Hydrogen Bonding: The pyrrole N-H can form an intramolecular hydrogen bond with the amide carbonyl oxygen.[6][7] This interaction can restrict rotation and affect the electronic environment, leading to changes in chemical shift and peak shape.[8]

Q3: The chemical shifts of the pyrrole ring protons are not where I expected them to be. Why are they shifted so far upfield or downfield?

A3: The chemical shifts of pyrrole ring protons are highly sensitive to their electronic and spatial environment. Deviations are often caused by:

  • Anisotropic Effects: The aromatic pyrrole ring and the carbonyl group of the amide both generate local magnetic fields.[9][10] Protons located in the shielding cone (above/below the plane) of these groups will be shifted upfield (lower ppm), while those in the deshielding zone (in the plane) will be shifted downfield (higher ppm).[11] The specific conformation of the N-substituent and the carboxamide group dictates which protons are affected.

  • Substituent Effects: Electron-withdrawing groups (like the carboxamide) on the pyrrole ring generally cause downfield shifts for the ring protons, particularly the α-protons.[12] Conversely, electron-donating groups lead to upfield shifts.[12]

  • Solvent Effects: The choice of NMR solvent can significantly alter chemical shifts due to varying degrees of hydrogen bonding and solvation. Spectra measured in a non-polar solvent like CDCl₃ can look quite different from those measured in a polar, hydrogen-bond-accepting solvent like DMSO-d₆.[12][13]

Q4: How can I definitively assign the complex, overlapping signals of the pyrrole ring protons?

A4: When 1D ¹H NMR is insufficient, 2D NMR experiments are essential for unambiguous assignment:

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, helping to trace the connectivity of protons on the pyrrole ring (e.g., H-3 to H-4, H-4 to H-5).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, allowing for the assignment of both ¹H and ¹³C signals simultaneously.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is extremely useful for connecting the N-substituent to the pyrrole ring and assigning quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are J-coupled. This is the definitive method for distinguishing between rotamers by observing through-space correlations between the amide substituent and the pyrrole ring protons.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during NMR analysis.

G start Obtain ¹H NMR Spectrum is_complex Is the spectrum unexpectedly complex or doubled? start->is_complex is_broad Are N-H signals broad or missing? is_complex->is_broad No rotamers Probable Cause: Rotational Isomers is_complex->rotamers Yes is_shifted Are chemical shifts unexpected? is_broad->is_shifted No exchange Probable Cause: Exchange / H-Bonding is_broad->exchange Yes anisotropy Probable Cause: Anisotropic / Solvent Effects is_shifted->anisotropy Yes two_d_nmr Further Analysis: Run 2D NMR (COSY, NOESY) to confirm assignments is_shifted->two_d_nmr No vt_nmr Action: Run Variable Temperature (VT) NMR rotamers->vt_nmr d2o_shake Action: Perform D₂O Shake Experiment exchange->d2o_shake change_solvent Action: Re-run in a different solvent (e.g., Benzene-d₆) anisotropy->change_solvent vt_nmr->two_d_nmr end Interpretation Complete d2o_shake->end change_solvent->end two_d_nmr->end

Caption: A troubleshooting workflow for complex NMR spectra.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Pyrrole-2-Carboxamide Protons in CDCl₃
ProtonTypical Range (ppm)Factors Causing Downfield Shift (->)Factors Causing Upfield Shift (<-)
Pyrrole N-H8.0 - 10.0+Hydrogen bonding, electron-withdrawing N-substituentsNon-polar solvent
H-36.8 - 7.2Deshielding by cis N-substituent (NOE)Shielding by trans N-substituent
H-46.2 - 6.5Electron-withdrawing groups on ringElectron-donating groups on ring
H-56.9 - 7.3Deshielding from amide carbonyl in certain rotamersShielding from aromatic N-substituent
Amide N-H5.5 - 8.5Hydrogen bonding, bulky substituentsAprotic solvent

Note: These are approximate ranges. Actual values are highly dependent on the specific N-substituent and experimental conditions.[12][14][15]

Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Pyrrole-2-Carboxamide Carbons
CarbonTypical Range (ppm)Comments
C=O (Amide)160 - 165Position is relatively consistent.
C-2125 - 130Attached to two electron-withdrawing groups.
C-3110 - 118Influenced by the conformation of the amide.
C-4110 - 115Generally the most upfield of the ring carbons.
C-5122 - 128Sensitive to the electronic nature of the N-substituent.

Reference data compiled from typical values for substituted pyrroles.[16]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Analysis

Objective: To confirm the presence of rotamers by observing the coalescence of their respective signals at elevated temperatures.[17]

  • Sample Preparation: Prepare the sample as you would for a standard NMR experiment in a suitable high-boiling solvent (e.g., DMSO-d₆, Toluene-d₈, or 1,1,2,2-tetrachloroethane-d₂).[18]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a reference.

  • Temperature Increments: Increase the spectrometer probe temperature in controlled steps (e.g., 10-15 °C increments).

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Acquire a ¹H spectrum at each temperature point.

  • Analysis: Observe the pairs of signals corresponding to the two rotamers. As the temperature increases, the rate of interconversion increases, causing the peaks to broaden, move closer together, and eventually merge into a single, averaged signal at the coalescence temperature. This behavior confirms that the signals arise from species in dynamic equilibrium.

Protocol 2: D₂O Shake for Identification of Exchangeable Protons

Objective: To identify N-H or O-H protons by exchanging them with deuterium.[17]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃, Acetone-d₆).

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (N-H, O-H) will significantly decrease in intensity or disappear completely in the second spectrum.

Protocol 3: Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

Objective: To determine the spatial proximity of protons and assign the stereochemistry of rotamers.

  • Sample Preparation: Prepare a reasonably concentrated sample, degassed if possible to remove dissolved oxygen which can interfere with the NOE effect.

  • Parameter Setup: This is a 2D experiment. Key parameters include the mixing time (d8). For small to medium-sized molecules (<1000 Da), a ROESY experiment is often more reliable and unambiguous than NOESY. Typical mixing times range from 200 to 500 ms.

  • Data Acquisition: Run the 2D NOESY or ROESY experiment. This may take several hours depending on the sample concentration.

  • Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova, MestReC).

  • Analysis: Look for cross-peaks that connect two protons. A cross-peak between proton A and proton B indicates they are close in space (< 5 Å). For a pyrrole-2-carboxamide, an NOE between a proton on the N-substituent and the pyrrole H-3 proton would be characteristic of one rotamer, while an NOE between the N-substituent and the amide N-H might be characteristic of the other.

G cluster_rotamer1 Rotamer A (e.g., trans) cluster_rotamer2 Rotamer B (e.g., cis) H3_A Pyrrole H-3 N_Sub_A N-Substituent H3_A->N_Sub_A  NOE/ROE Amide_NH_B Amide N-H N_Sub_B N-Substituent Amide_NH_B->N_Sub_B  NOE/ROE

Caption: Differentiating rotamers using through-space NOE/ROE correlations.

References

Preventing degradation of pyrrole compounds during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of pyrrole compounds during purification.

Troubleshooting Guides

Problem 1: Product darkens or turns into a tar-like substance during purification.

Possible Causes:

  • Oxidation: Pyrrole and its derivatives are often sensitive to air and can oxidize, leading to the formation of colored impurities or "pyrrole black".[1][2] This process can be accelerated by light.[3]

  • Polymerization: Acidic conditions or high temperatures can induce polymerization of the pyrrole ring, resulting in intractable tars.[4][5] Pyrroles are known to be sensitive to strong acids, which can protonate the ring and initiate polymerization.[4]

  • Thermal Degradation: Prolonged heating during distillation or other purification steps can lead to decomposition.[2]

Solutions:

StrategyDetailed ActionRationale
Minimize Air & Light Exposure Work under an inert atmosphere (e.g., nitrogen or argon).[3] Use amber vials or wrap glassware in foil for storage.[3]Prevents oxidation and light-induced degradation.[3][6]
Control Temperature Use reduced pressure for distillation to lower the boiling point.[2] Avoid excessive heating during all steps.Minimizes thermal degradation and polymerization.[2][5]
Avoid Strong Acids Neutralize any acidic residues from the synthesis before purification by washing with a mild base like sodium bicarbonate solution.[3]Prevents acid-catalyzed polymerization.[4][5]
Charcoal Treatment Dissolve the crude product in a suitable solvent and briefly stir with a small amount of activated charcoal. Filter and proceed with purification.Adsorbs highly conjugated, colored impurities.[3] Note: This may reduce overall yield.[3]
Problem 2: Streaking or tailing of the pyrrole compound on a silica gel column.

Possible Cause:

  • Strong Interaction with Silica: The acidic silanol groups on the surface of silica gel can strongly interact with or even cause the decomposition of some pyrrole compounds, leading to poor separation.[3]

Solutions:

StrategyDetailed ActionRationale
Use a Basic Modifier Add a small amount of a basic modifier to the eluent. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[3]Neutralizes the acidic sites on the silica gel, reducing strong interactions and preventing streaking.[3]
Change the Stationary Phase Use neutral or basic alumina as an alternative to silica gel.[3]Alumina is less acidic and can be more suitable for purifying basic or acid-sensitive compounds.[3]
Deactivate the Silica Gel Before packing the column, treat the silica gel with a solution of triethylamine in a non-polar solvent.[3]This pre-treatment passivates the acidic sites on the silica surface.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying a novel pyrrole derivative?

A1: For thermally stable pyrrole compounds, fractional distillation under reduced pressure is often a superior method for achieving high purity, potentially reaching 99.9% or higher.[2] For compounds that are not amenable to distillation, column chromatography using a deactivated stationary phase or a modified eluent is a common and effective technique.[3] The choice of method ultimately depends on the specific physical and chemical properties of your compound.

Q2: My pyrrole compound is a solid. What is the best way to purify it?

A2: Recrystallization is a primary method for purifying solid pyrrole derivatives. The key is to find a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[3] If finding a single solvent is difficult, a two-solvent system (a "good" solvent for dissolving and a "bad" solvent to induce precipitation) can be employed.[3]

Q3: How should I store my purified pyrrole compound to prevent degradation?

A3: To minimize degradation, purified pyrroles should be stored under an inert atmosphere (nitrogen or argon), protected from light (in amber vials), and at low temperatures (e.g., in a freezer at -23°C).[3][7] Simple pyrrole is a colorless liquid that darkens upon exposure to air, so proper storage is crucial to maintain its purity.[1]

Q4: Can I use antioxidants to stabilize my pyrrole compound during purification?

A4: While the use of antioxidants is not a standard procedure during the purification process itself, some pyrrole compounds have inherent antioxidant properties.[8][9][10] The addition of external antioxidants could complicate the purification by introducing another substance to be removed. The most effective strategies to prevent degradation during purification are to control the atmosphere, temperature, and exposure to light and acid.[2][3][5]

Experimental Protocols

Protocol 1: Purification of a Liquid Pyrrole Derivative by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the system is free of leaks.

  • Drying (Optional but Recommended): If water is present, consider pre-treating the crude pyrrole. One method involves treating the crude material with an activated carboxylic acid derivative, which reacts with water to form amides, followed by distillation.[11]

  • Charge the Flask: Add the crude pyrrole compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Evacuate the System: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction of the pure pyrrole at its specific boiling point under the applied pressure. For pyrrole itself, the boiling point is 129-131 °C at atmospheric pressure.[2]

  • Storage: Transfer the purified liquid to a clean, dry amber vial, flush with an inert gas like argon or nitrogen, seal, and store at a low temperature.[3]

Protocol 2: Purification of a Pyrrole Derivative by Column Chromatography with a Basic Modifier
  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

  • Prepare the Eluent: To the chosen solvent system, add 0.5% (v/v) triethylamine.

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent.

  • Load the Sample: Dissolve the crude pyrrole compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column, collecting fractions in individual test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrrole compound.[3]

Visualizations

DegradationPathways Pyrrole Degradation Pathways Pyrrole Pyrrole Compound Oxidation Oxidation Pyrrole->Oxidation Air (O2), Light Polymerization Polymerization Pyrrole->Polymerization High Temperature AcidDegradation Acid-Catalyzed Degradation Pyrrole->AcidDegradation Strong Acids DegradedProducts Colored Impurities / Tars Oxidation->DegradedProducts Polymerization->DegradedProducts AcidDegradation->Polymerization PurificationWorkflow General Purification Workflow for Pyrroles Crude Crude Pyrrole Product PreTreatment Pre-treatment (e.g., Neutralization, Drying) Crude->PreTreatment Purification Purification Method PreTreatment->Purification Distillation Vacuum Distillation Purification->Distillation  If liquid & thermally stable Chromatography Column Chromatography Purification->Chromatography  If non-volatile or thermally sensitive Recrystallization Recrystallization Purification->Recrystallization  If solid PureProduct Pure Pyrrole Compound Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct

References

Validation & Comparative

"N-Ethyl-1H-pyrrole-2-carboxamide" vs. other pyrrole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the vast family of pyrrole derivatives presents a promising frontier. However, a significant challenge lies in the scarcity of comparative biological data for many of these compounds. An extensive search for biological assay data on N-Ethyl-1H-pyrrole-2-carboxamide reveals a notable absence of published studies evaluating its specific biological activity. This guide, therefore, aims to provide a framework for comparison by examining a closely related and well-characterized class of pyrrole derivatives: MmpL3 inhibitors for antitubercular applications.

While direct experimental data for this compound is not publicly available, research into the broader class of pyrrole-2-carboxamides offers valuable insights into their therapeutic potential.[1][2] This is particularly evident in the field of tuberculosis research, where these compounds have emerged as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the bacterial cell wall.[1] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.

To illustrate the comparative analysis of pyrrole derivatives, this guide will focus on a series of pyrrole-2-carboxamides designed as MmpL3 inhibitors. The following sections will present a summary of their biological activity, detailed experimental protocols for the assays used to evaluate them, and a visualization of the proposed mechanism of action.

Comparative Biological Activity of Pyrrole-2-Carboxamide Derivatives as MmpL3 Inhibitors

The following table summarizes the in vitro activity of a selection of pyrrole-2-carboxamide derivatives against Mycobacterium tuberculosis (H37Rv strain) and their cytotoxicity against a mammalian cell line (Vero). The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that prevents visible growth of the bacteria, while the 50% cytotoxic concentration (CC50) indicates the concentration that causes death to 50% of the host cells. A higher selectivity index (SI = CC50/MIC) is desirable, as it indicates that the compound is more toxic to the bacteria than to the host cells.

Compound IDR1 GroupR2 GroupMIC (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Compound A 4-ChlorophenylAdamantan-1-yl0.1>128>1280
Compound B 4-FluorophenylAdamantan-1-yl0.05>128>2560
Compound C 4-TrifluoromethylphenylAdamantan-1-yl0.2>128>640
Compound D 4-ChlorophenylCyclohexyl0.4>128>320
Compound E 4-FluorophenylCyclohexyl0.2>128>640

Note: The data presented in this table is a representative compilation from published studies on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors and is intended for illustrative purposes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds against Mycobacterium tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Compounds: Compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.

  • Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Middlebrook 7H9 broth.

  • Incubation: 100 µL of the bacterial inoculum is added to each well of the microplate containing the serially diluted compounds. The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated at 37°C for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as Vero cells, using the MTT assay.

  • Cell Seeding: Vero cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the compounds (typically from 0.1 to 100 µg/mL) and incubated for another 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.

MmpL3_Inhibition cluster_bacterium Mycobacterium tuberculosis Mycolic_Acid_Synthesis Mycolic Acid Synthesis MmpL3 MmpL3 Transporter Mycolic_Acid_Synthesis->MmpL3 Mycolic Acid Precursors Cell_Wall Cell Wall Assembly MmpL3->Cell_Wall Mycolic Acid Export Disruption Disruption of Cell Wall Integrity Cell_Wall->Disruption Pyrrole_Derivative Pyrrole-2-carboxamide Derivative Pyrrole_Derivative->MmpL3 Inhibition Bacterial_Death Bacterial Death Disruption->Bacterial_Death

References

The Impact of N-Alkyl Substitution on the Biological Activity of Pyrrole-2-Carboxamides: A Comparative Study of N-Ethyl vs. N-Methyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The substitution pattern on the pyrrole ring and the carboxamide nitrogen is crucial in determining the potency and selectivity of these molecules. This guide provides a comparative analysis of the biological activities of N-ethyl and N-methyl pyrrole-2-carboxamides, focusing on the influence of these small alkyl substitutions. While direct comparative data for the simple, unsubstituted N-ethyl and N-methyl pyrrole-2-carboxamides is limited in the current literature, this guide synthesizes available data on more complex derivatives to draw inferences and highlight key trends.

Data Presentation: A Comparative Overview

The biological activity of N-alkylated pyrrole-2-carboxamide derivatives is highly dependent on the overall molecular structure and the specific biological target. The following tables summarize the available quantitative data for N-methylated derivatives in two key therapeutic areas: antitubercular and antibiofilm activity. Data for direct N-ethyl analogues in these specific contexts were not available in the reviewed literature, representing a notable knowledge gap.

Table 1: Comparative Antitubercular Activity of a Pyrrole-2-Carboxamide Derivative and its N-Methyl Analogue

Compound/DerivativeTarget OrganismMeasured Activity (MIC in µg/mL)Reference
N-(adamantan-1-yl)-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamideMycobacterium tuberculosis0.06[1]
N-(adamantan-1-yl)-4-(2,4-dichlorophenyl)-1-methyl-1H-pyrrole-2-carboxamideMycobacterium tuberculosis3.7[1]

MIC (Minimum Inhibitory Concentration): The lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 2: Comparative Antibiofilm Activity of Oroidin Derivatives

Compound/DerivativeTarget OrganismEffect on Biofilm FormationReference
Oroidin Analogue (unmethylated)Pseudomonas aeruginosaBaseline Activity[2]
N-methylated Oroidin Analogue (Dihydrosventrin)Pseudomonas aeruginosaIncreased Activity[2]

Key Findings and Structure-Activity Relationship (SAR) Insights

The available data, although not a direct comparison of simple N-ethyl and N-methyl pyrrole-2-carboxamides, provides valuable insights into the role of N-alkylation:

  • Antitubercular Activity : In the context of a specific N-(adamantan-1-yl)-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide derivative, N-methylation of the pyrrole ring resulted in a significant, approximately 50-fold decrease in activity against Mycobacterium tuberculosis[3]. This suggests that for this particular scaffold targeting the MmpL3 transporter, a hydrogen bond donor at the N1 position of the pyrrole ring is crucial for potent activity. The methyl group, being a bulky and electron-donating group, may disrupt this critical interaction.

  • Antibiofilm Activity : In contrast, for oroidin-based natural product derivatives, N-methylation of the pyrrole ring has been shown to increase antibiofilm activity against Pseudomonas aeruginosa[2]. This opposing trend highlights the context-dependent nature of N-alkylation effects. In this case, the increased lipophilicity and altered conformational properties imparted by the methyl group may enhance the compound's ability to penetrate the biofilm matrix or interact with its molecular target, which is likely involved in the bacterial quorum sensing pathway.

  • General Observations : The pyrrole-2-carboxamide moiety is a common pharmacophore in compounds with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[2][4][5][6][7][8][9]. The specific substitutions on the pyrrole ring and the carboxamide nitrogen play a critical role in defining the therapeutic potential of these molecules.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the synthesis of N-alkyl pyrrole-2-carboxamides and for key biological assays.

Synthesis of N-Alkyl Pyrrole-2-Carboxamides

A general and versatile method for the synthesis of N-substituted pyrrole-2-carboxamides involves a two-step process: N-alkylation of a pyrrole-2-carboxylate ester followed by amidation.

Step 1: N-Alkylation of Ethyl Pyrrole-2-carboxylate

  • Materials : Ethyl pyrrole-2-carboxylate, sodium hydride (NaH), N,N-dimethylformamide (DMF), and the corresponding alkyl halide (e.g., methyl iodide or ethyl bromide).

  • Procedure :

    • Dissolve ethyl pyrrole-2-carboxylate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and add sodium hydride portion-wise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (methyl iodide or ethyl bromide) dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Saponification and Amidation

  • Materials : N-alkylated ethyl pyrrole-2-carboxylate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl), a coupling agent (e.g., HATU or HOBt/EDC), a tertiary amine base (e.g., diisopropylethylamine - DIPEA), and the desired amine.

  • Procedure (Saponification) :

    • Dissolve the N-alkylated ester in a mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration or extract with an organic solvent.

  • Procedure (Amidation) :

    • Dissolve the N-alkyl carboxylic acid in a suitable solvent like DMF.

    • Add the coupling agent, the amine, and the base (DIPEA).

    • Stir the reaction mixture at room temperature until completion.

    • Work up the reaction by adding water and extracting the product.

    • Purify the final N-alkyl pyrrole-2-carboxamide by column chromatography or recrystallization.

Biological Assays

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [10][11][12][13]

  • Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate bacterial growth medium).

  • Inoculation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration. Add the bacterial suspension to each well of the microtiter plate.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Analysis : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity [14][15][16][17]

  • Cell Seeding : Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Crystal Violet Biofilm Assay [1][18][19][20]

  • Biofilm Formation : Grow bacteria in a 96-well plate in a medium that promotes biofilm formation.

  • Washing : After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

  • Staining : Add a 0.1% crystal violet solution to each well and incubate at room temperature to stain the biofilm.

  • Washing : Wash the wells again with water to remove excess stain.

  • Solubilization : Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification : Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of approximately 595 nm. The absorbance is proportional to the amount of biofilm formed.

Visualization of Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

MmpL3_Inhibition_Pathway cluster_membrane Cytoplasmic Membrane MmpL3_Transporter MmpL3 Transporter Periplasm Periplasm MmpL3_Transporter->Periplasm Cell_Wall_Synthesis Cell Wall Synthesis Periplasm->Cell_Wall_Synthesis Pyrrole_Carboxamide Pyrrole-2-Carboxamide (e.g., N-methyl derivative) Inhibition Inhibition Pyrrole_Carboxamide->Inhibition Inhibition->MmpL3_Transporter Quorum_Sensing_Pathway Autoinducers Autoinducers (Signaling Molecules) Receptor Receptor Autoinducers->Receptor Binding Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Activation Pyrrole_Carboxamide N-methylated Pyrrole-2-Carboxamide Pyrrole_Carboxamide->Receptor Interference Experimental_Workflow Antitubercular Antitubercular Assay (MIC determination) Data_Analysis Comparative Data Analysis (SAR) Antitubercular->Data_Analysis Antibiofilm Antibiofilm Assay (Crystal Violet) Antibiofilm->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT) Cytotoxicity->Data_Analysis End End: Publish Comparison Guide Data_Analysis->End Start Start Start->Antibiofilm Start->Cytotoxicity

References

Validating the Mechanism of Action of N-Ethyl-1H-pyrrole-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound, N-Ethyl-1H-pyrrole-2-carboxamide, within the context of known pyrrole-2-carboxamide derivatives investigated as potential antitubercular agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics with new mechanisms of action.[1] Pyrrole-2-carboxamides have shown promise as inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3), a key transporter of mycolic acids required for the formation of the mycobacterial outer membrane.[2][3]

This document outlines the experimental data and protocols required to validate the mechanism of action of this compound, comparing its potential performance with established antitubercular drugs and other novel compounds.

Comparative Performance Data

The following tables summarize the in vitro activity of a representative pyrrole-2-carboxamide (Compound 32 from a study on MmpL3 inhibitors, used here as a surrogate for this compound) against the H37Rv strain of M. tuberculosis, alongside its cytotoxicity against Vero cells.[2][3] This data is compared with first- and second-line antitubercular drugs. The Selectivity Index (SI), the ratio of cytotoxicity (CC₅₀) to antimycobacterial activity (MIC), is a critical indicator of a compound's therapeutic window.

Table 1: In Vitro Antitubercular Activity and Cytotoxicity

CompoundTarget/Mechanism of ActionMIC (µg/mL) vs. Mtb H37RvCC₅₀ (µg/mL) vs. Vero CellsSelectivity Index (SI = CC₅₀/MIC)
This compound (Hypothetical data based on Compound 32) MmpL3 Inhibition <0.016 >64 >4000
IsoniazidMycolic Acid Synthesis0.025 - 0.05>1000>20000
RifampicinRNA Polymerase0.05 - 0.125250 - 500
MoxifloxacinDNA Gyrase0.1252001600
BedaquilineATP Synthase0.03>10>333

Data for comparator compounds are representative values from various literature sources.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

Minimum Inhibitory Concentration (MIC) Assay

The antimycobacterial activity is determined using the Microplate Alamar Blue Assay (MABA).[1]

Protocol:

  • Preparation: A 96-well microplate is prepared with serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[1]

  • Addition of Alamar Blue: After the initial incubation, 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.[1]

  • Second Incubation: The plate is re-incubated at 37°C for 24 hours.[1]

  • Result Interpretation: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.[1]

Cytotoxicity Assay

The cytotoxicity of the compound is assessed using a standard MTT assay on a mammalian cell line, such as Vero cells.

Protocol:

  • Cell Seeding: Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The test compound is added to the wells in serial dilutions and the plate is incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 4 hours.

  • Solubilization: The formazan crystals formed are solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Target Validation: MmpL3 Inhibition

To confirm that this compound targets MmpL3, its potency can be measured against M. smegmatis expressing the wild-type MmpL3 from M. tuberculosis (MmpL3tb) and mutated variants.[2]

Protocol:

  • Strain Generation: Generate M. smegmatis strains that overexpress either wild-type MmpL3tb or MmpL3tb with known resistance-conferring mutations.

  • MIC Determination: Determine the MIC of the compound against these engineered strains using the MABA protocol.

  • Analysis: A significant increase in the MIC for the mutant strains compared to the wild-type strain indicates that the compound's activity is dependent on binding to that specific site on MmpL3.

Mycolic Acid Biosynthesis Assay

The effect of the compound on mycolic acid biosynthesis can be determined using a [¹⁴C] acetate metabolic labeling assay.[2]

Protocol:

  • Culture Treatment: M. tuberculosis cultures are treated with the test compound at various concentrations.

  • Metabolic Labeling: [¹⁴C] acetate is added to the cultures, which is a precursor for fatty acid and mycolic acid synthesis.

  • Lipid Extraction: After incubation, the mycobacterial cells are harvested, and the lipids are extracted.

  • TLC Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).

  • Autoradiography: The TLC plate is exposed to an X-ray film to visualize the radiolabeled lipids.

  • Quantification: A reduction in the amount of radiolabeled trehalose dimycolate (TDM) and trehalose monomycolate (TMM) in treated samples compared to untreated controls indicates inhibition of mycolic acid transport.

Visualizing Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.

MOA_Pathway cluster_cell Mycobacterium Cell cluster_drug MmpL3 MmpL3 Transporter TMM_OM TMM (Outer Membrane) MmpL3->TMM_OM TMM_IM TMM (Inner Membrane) TMM_IM->MmpL3 Transport Mycolic_Acids Mycolic Acid Layer (Cell Wall) TMM_OM->Mycolic_Acids Incorporation Drug N-Ethyl-1H-pyrrole- 2-carboxamide Drug->MmpL3 Inhibits

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Activity cluster_target Target Validation MIC MIC Assay (MABA) vs. Mtb H37Rv SI Calculate Selectivity Index (SI) MIC->SI Cyto Cytotoxicity Assay (MTT on Vero Cells) Cyto->SI Mutant_MIC MIC vs. MmpL3 Mutant Strains SI->Mutant_MIC Promising Candidate Mycolic_Acid_Assay [14C] Acetate Labeling & TLC Mutant_MIC->Mycolic_Acid_Assay Confirm Target

Caption: Experimental workflow for validating the mechanism of action.

Concluding Remarks

The validation of a novel compound's mechanism of action is a critical process in drug discovery.[4][5] For this compound, a systematic approach involving comparative in vitro activity and cytotoxicity assays, followed by specific target validation and pathway analysis experiments, is essential. The protocols and comparative data presented in this guide provide a framework for researchers to objectively assess the potential of this and other pyrrole-2-carboxamide derivatives as urgently needed antitubercular agents.

References

Cross-Validation of Analytical Methods for N-Ethyl-1H-pyrrole-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of drug development and manufacturing. When analytical testing is transferred between laboratories or when different methods are employed to measure the same analyte, a formal process of cross-validation is essential to ensure the consistency and accuracy of results. This guide provides a comprehensive comparison of analytical methods for the quantification of "N-Ethyl-1H-pyrrole-2-carboxamide," a novel compound of interest, with a focus on the cross-validation of these methods.

Understanding Cross-Validation of Analytical Methods

Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[1] This is a critical step in the analytical method lifecycle, particularly during method transfer between a sending and a receiving laboratory.[2] The primary objective is to demonstrate that the receiving laboratory can obtain results that are comparable to those of the transferring laboratory.

There are several approaches to performing a cross-validation, including:

  • Comparative Testing: The most common approach, where both the transferring and receiving laboratories analyze the same batch of homogeneous samples. The results are then statistically compared against predefined acceptance criteria.[2]

  • Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.

  • Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method, which is often necessary when there are significant differences in the laboratory environments or equipment.[2]

The choice of approach depends on factors such as the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[2]

Comparative Analysis of Analytical Methods for this compound

While specific validated methods for "this compound" are not widely published, this guide presents a comparison of three common and suitable analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize hypothetical but realistic performance data for these methods.

Table 1: Performance Characteristics of Analytical Methods
ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1000.1 - 200.01 - 10
Limit of Detection (LOD) (µg/mL) 0.20.050.005
Limit of Quantification (LOQ) (µg/mL) 0.70.150.015
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.1 - 100.8%
Precision (% RSD) < 2.0%< 3.5%< 1.5%
Specificity/Selectivity GoodExcellentExcellent
Table 2: Cross-Validation Acceptance Criteria
ParameterAcceptance Criteria
Inter-laboratory Bias ≤ 5.0%
Inter-laboratory Precision (% RSD) ≤ 15.0%
Comparative Accuracy (% Difference) Within ± 10.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

  • Sample Preparation: Samples are derivatized if necessary to improve volatility and thermal stability, then dissolved in a suitable solvent like ethyl acetate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Sample Preparation: Protein precipitation (for biological matrices) followed by dilution in the mobile phase.

Visualizing the Cross-Validation Workflow

To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the key workflows and logical relationships.

CrossValidationWorkflow start Start: Initiate Method Cross-Validation protocol Develop and Agree on Cross-Validation Protocol start->protocol samples Prepare and Distribute Homogeneous Samples protocol->samples labA Sending Laboratory: Analyze Samples samples->labA labB Receiving Laboratory: Analyze Samples samples->labB compare Compare Data and Perform Statistical Analysis labA->compare labB->compare criteria Acceptance Criteria Met? compare->criteria pass Cross-Validation Successful criteria->pass Yes fail Investigate Discrepancies and Re-evaluate criteria->fail No fail->protocol

Caption: A flowchart illustrating the key steps in a comparative testing approach for analytical method cross-validation.

AnalyticalMethodSelection compound This compound Polarity: Moderate Volatility: Moderate Thermal Stability: Good hplc HPLC-UV Good for routine QC High precision and accuracy Lower sensitivity compound->hplc Suitable for high concentrations gcms GC-MS High specificity (MS) Requires volatility Potential for thermal degradation compound->gcms Requires careful method development lcmsms LC-MS/MS Highest sensitivity and selectivity Ideal for bioanalysis More complex instrumentation compound->lcmsms Best for trace level quantification

Caption: A diagram showing the logical considerations for selecting an appropriate analytical method for the target compound.

Conclusion

The cross-validation of analytical methods is a mandatory step to ensure data integrity and consistency in drug development. By carefully selecting an appropriate analytical method and following a well-defined cross-validation protocol, researchers and scientists can be confident in the reliability of their analytical results for "this compound" across different sites and over the lifetime of the product.

References

Comparative Efficacy Analysis of Pyrrole-2-Carboxamide Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of representative pyrrole-2-carboxamide derivatives against established antibiotics. The data presented is compiled from various scientific studies to offer a comprehensive overview for research and drug development purposes. While the initial compound of interest was "N-Ethyl-1H-pyrrole-2-carboxamide," the available literature predominantly focuses on other derivatives within the pyrrole-2-carboxamide class. Therefore, this guide utilizes data from these more extensively studied analogs to provide a relevant and evidence-based comparison.

Comparative Antibacterial Efficacy

The antibacterial efficacy of antimicrobial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of selected pyrrole-2-carboxamide derivatives and commonly used antibiotics against various Gram-negative and Gram-positive bacteria.

Efficacy Against Gram-Negative Bacteria

For the Gram-negative bacteria panel, we are highlighting N-(cyclopropylmethyl)-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide (referred to as Carboxamide 4i in some literature) as a representative pyrrole-2-carboxamide derivative.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Negative Bacteria

Antibacterial AgentEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
Carboxamide 4i 1.563.56[1]1.02[1]
Ciprofloxacin ≤1 (Susceptible)[2]0.25 - 1[1]0.047 - 0.38[3]
Gentamicin N/A0.25 - 2 (Susceptible)≤2 (Susceptible)[4]
Penicillin ResistantResistantResistant
Tetracycline 2 - >256[5][6]32 - 64[2]≥4 (Resistant)[7]

Note: MIC values can vary depending on the specific strain and testing conditions. Penicillin is generally not effective against these Gram-negative bacteria due to resistance mechanisms.

Efficacy Against Gram-Positive Bacteria

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Staphylococcus aureus

Antibacterial AgentStaphylococcus aureus (MSSA)
Pyrrole Benzamide Derivatives 3.12 - 12.5[2]
Streptopyrroles B and C 0.7 - 2.9 (µM)[2]
Ciprofloxacin 0.25 - 0.6
Ceftriaxone 1 - 8
Penicillin ≤0.125 (Susceptible) - >24
Tetracycline N/A

Note: MSSA refers to Methicillin-Susceptible Staphylococcus aureus. MIC values for penicillin can vary widely depending on whether the strain produces penicillinase.

Experimental Protocols

The data presented in this guide is primarily based on the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC). This is a standardized and widely used technique in microbiology.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted.

  • Stock solutions of the antimicrobial agents (pyrrole-2-carboxamide derivatives and standard antibiotics) of known concentrations.

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • A serial two-fold dilution of each antimicrobial agent is prepared in the microtiter plate wells using sterile MHB.

    • This creates a range of decreasing concentrations of the antimicrobial agent across the wells.

  • Inoculum Preparation:

    • A suspension of the test microorganism is prepared from a fresh culture on an agar plate.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

    • This standardized suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • A standardized volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

    • Control wells are included: a positive control (broth with bacteria, no antimicrobial) to ensure bacterial growth, and a negative control (broth only) to check for sterility.

  • Incubation:

    • The microtiter plate is incubated at a temperature suitable for the test organism (typically 35-37°C) for 16-20 hours.

  • Result Interpretation:

    • After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Start prep_antibiotic Prepare serial dilutions of antimicrobial agent in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity (growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end_point End determine_mic->end_point

Broth Microdilution Workflow
Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Some studies suggest that pyrrole derivatives may target the bacterial cell wall synthesis pathway. A potential target is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which is crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.

The diagram below outlines the cytoplasmic steps of peptidoglycan precursor synthesis, highlighting the role of MurB and its potential inhibition by pyrrole-2-carboxamide derivatives.

peptidoglycan_synthesis cluster_pathway Peptidoglycan Precursor Synthesis Pathway UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc_EP UDP-GlcNAc-enolpyruvate UDP_GlcNAc->UDP_GlcNAc_EP MurA UDP_MurNAc UDP-MurNAc UDP_GlcNAc_EP->UDP_MurNAc MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Cell Wall Precursor) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, D, E, F inhibitor Pyrrole-2-Carboxamide Derivative inhibitor->inhibition

Inhibition of MurB in Peptidoglycan Synthesis

References

Structure-activity relationship (SAR) of "N-Ethyl-1H-pyrrole-2-carboxamide" analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationship (SAR) of analogs based on the N-Ethyl-1H-pyrrole-2-carboxamide scaffold. The following sections present quantitative data from experimental studies, detailed experimental protocols, and visualizations of relevant biological pathways to inform future drug design and development efforts.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-substituted-1H-pyrrole-2-carboxamide analogs is significantly influenced by the nature of the substituent on the carboxamide nitrogen. While specific data for the N-ethyl analog is limited in publicly available research, studies on closely related N-alkyl analogs, particularly in the context of anti-tubercular activity, provide critical insights into the SAR of this chemical series.

Research into pyrrole-2-carboxamide derivatives as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3) has demonstrated that the size of the N-substituent plays a crucial role in determining the compound's efficacy.[1] Generally, bulky substituents on the carboxamide are favored for potent anti-tubercular activity, while smaller alkyl groups, such as N-propyl (a close analog to N-ethyl), lead to a substantial decrease in potency.[1]

Table 1: Comparison of Anti-tubercular Activity of N-Substituted-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide Analogs

Compound IDN-Substituent (R)MIC (μg/mL) against M. tuberculosis H37Rv
1 Cyclohexyl0.2
3 Adamantan-1-yl<0.016
5 Adamantan-2-yl<0.016
6 Propyl >16
7 Piperidin-1-yl>32
8 Morpholino>32
9 Phenyl>32

Data sourced from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.[1] The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The data clearly indicates that analogs with bulky, lipophilic groups like adamantyl (compounds 3 and 5) exhibit potent activity, whereas the N-propyl analog (compound 6) shows a significant loss of efficacy.[1] This suggests that the binding pocket of the MmpL3 target likely has a large hydrophobic region that favorably accommodates bulky substituents, and smaller alkyl chains like ethyl or propyl do not engage in the necessary beneficial interactions for strong inhibition. Aromatic and secondary amine substituents at this position also result in a loss of potency.[1]

Furthermore, the hydrogens on the pyrrole ring and the carboxamide nitrogen are crucial for activity. Methylation at the pyrrole nitrogen led to a ~50-fold reduction in activity, and methylation of both the pyrrole and carboxamide hydrogens resulted in a complete loss of activity, highlighting the importance of these hydrogen bond donors for target engagement.[1]

Experimental Protocols

General Synthesis of N-Substituted-1H-pyrrole-2-carboxamide Analogs:

A common synthetic route involves the coupling of a substituted 1H-pyrrole-2-carboxylic acid with a primary or secondary amine.

  • Preparation of the Carboxylic Acid: The synthesis often starts from a commercially available pyrrole derivative, which can be functionalized at the desired positions (e.g., C4) through reactions like Suzuki-Miyaura coupling.

  • Amide Coupling: The pyrrole-2-carboxylic acid is then coupled with the desired amine (e.g., ethylamine, propylamine, adamantylamine) using standard peptide coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in an appropriate solvent like DMF (dimethylformamide), often in the presence of a base like TEA (triethylamine).[2]

  • Purification: The crude product is purified using column chromatography to yield the final N-substituted-1H-pyrrole-2-carboxamide analog.[1]

In vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA):

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microplates.

  • Inoculation: The bacterial culture is diluted to a specific optical density and added to the wells containing the test compounds.

  • Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well, and the plates are re-incubated.

  • Reading Results: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3]

Visualizations

Inhibition of Mycolic Acid Biosynthesis by Pyrrole-2-Carboxamide Analogs

The primary mechanism of action for the anti-tubercular activity of the discussed pyrrole-2-carboxamide analogs is the inhibition of MmpL3, a crucial transporter protein involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

MmpL3_Inhibition cluster_Cytoplasm Cytoplasm cluster_Periplasm Periplasm / Cell Wall TMM_precursor Trehalose Monomycolate (TMM) Precursor MmpL3 MmpL3 Transporter TMM_precursor->MmpL3 Transport TMM Trehalose Monomycolate (TMM) MmpL3->TMM Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall Integrity) TMM->Mycolic_Acid_Layer Biosynthesis Pyrrole_Analog N-Substituted Pyrrole-2-Carboxamide Analog Pyrrole_Analog->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by N-substituted pyrrole-2-carboxamide analogs disrupts the transport of trehalose monomycolate, a key step in the biosynthesis of the mycobacterial cell wall.

Experimental Workflow for SAR Studies

The process of conducting structure-activity relationship studies involves a cyclical process of design, synthesis, and biological evaluation.

SAR_Workflow Design Compound Design (e.g., Varying N-Substituent) Synthesis Chemical Synthesis of Analogs Design->Synthesis 1 BioAssay Biological Evaluation (e.g., MABA Assay) Synthesis->BioAssay 2 Data_Analysis Data Analysis (SAR) BioAssay->Data_Analysis 3 Data_Analysis->Design 4. Iterate Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Identify Potent Analogs

Caption: A typical workflow for structure-activity relationship (SAR) studies, from initial compound design to the identification of optimized lead candidates.

References

Pyrrole-2-Carboxamides: A Comparative Analysis of In-Vitro and In-Vivo Efficacy in Tuberculosis and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pre-clinical efficacy of pyrrole-2-carboxamide compounds in the key therapeutic areas of tuberculosis and cancer. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Pyrrole-2-carboxamide derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potent activity against various diseases. This guide focuses on two distinct classes of these compounds: MmpL3 inhibitors for the treatment of tuberculosis and tubulin polymerization inhibitors for cancer therapy. We will delve into a comparative analysis of their efficacy, moving from foundational in-vitro studies to more complex in-vivo models.

Anti-Tuberculosis Efficacy: Targeting Mycolic Acid Transport

A series of pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids which are vital components of the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts this pathway, leading to a compromised cell wall and ultimately bacterial death.[1]

In-Vitro and In-Vivo Efficacy of Compound 32

Compound 32 is a standout MmpL3 inhibitor from this class.[2] In-vitro studies have demonstrated its potent activity against M. tuberculosis.[2] When tested in an acute mouse model of M. tuberculosis infection, Compound 32 showed a significant reduction in bacterial load in the lungs.[2]

Table 1: In-Vitro and In-Vivo Efficacy of Pyrrole-2-Carboxamide Compound 32 Against M. tuberculosis

CompoundIn-Vitro MIC (μg/mL)In-Vitro Cytotoxicity (Vero cells, IC50 in μg/mL)In-Vivo Efficacy (Mouse Model, Log CFU Reduction in Lungs)Comparator: Isoniazid In-Vivo Efficacy (Log CFU Reduction)
Compound 32 < 0.016[2]> 64[2]2.0[2]~1.0-2.0
MmpL3-Mediated Mycolic Acid Transport Pathway

The following diagram illustrates the crucial role of MmpL3 in the mycolic acid biosynthesis pathway and the mechanism of its inhibition by pyrrole-2-carboxamide compounds.

MmpL3_Pathway MmpL3-Mediated Mycolic Acid Transport Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis Trehalose Trehalose Trehalose->TMM_Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 Transport TMM_Exported Exported TMM MmpL3->TMM_Exported Mycomembrane_Synthesis Mycomembrane Synthesis TMM_Exported->Mycomembrane_Synthesis Inhibitor Pyrrole-2-carboxamide (Compound 32) Inhibitor->MmpL3 Inhibition

Inhibition of MmpL3 transporter by Compound 32.

Anti-Cancer Efficacy: Targeting Tubulin Polymerization

Another class of pyrrole-2-carboxamides, exemplified by compounds CA-61 and CA-84, has demonstrated potent anti-cancer properties by targeting tubulin.[3] Tubulin is the protein subunit of microtubules, which are essential for cell division (mitosis). By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3]

In-Vitro and In-Vivo Efficacy of Compounds CA-61 and CA-84

In-vitro assays have confirmed the cytotoxic effects of CA-61 and CA-84 against various cancer cell lines.[3] In-vivo studies using a breast cancer xenograft model (HCC1806) have shown significant inhibition of tumor growth.[3] For comparison, the standard-of-care chemotherapeutic agent, paclitaxel, which also targets tubulin but by stabilizing microtubules, has also been evaluated in this model.[1]

Table 2: In-Vitro and In-Vivo Efficacy of Pyrrole-2-Carboxamide Compounds CA-61 and CA-84 Against Cancer Cells

CompoundIn-Vitro IC50 (HCC1806 cells, μM)In-Vivo Tumor Growth Inhibition (HCC1806 Xenograft, %)Comparator: Paclitaxel In-Vivo Tumor Growth Inhibition (%)
CA-61 Data not specified[3]Significantly inhibited tumor growth[3]~90% (nab-paclitaxel)[1]
CA-84 Data not specified[3]Significantly inhibited tumor growth[3]~90% (nab-paclitaxel)[1]

Note: While the original study on CA-61 and CA-84 mentions significant in-vivo tumor growth inhibition, specific percentage values were not provided. The data for paclitaxel is provided for comparative context in the same xenograft model.

Tubulin Polymerization Inhibition and Apoptosis Pathway

The diagram below illustrates the mechanism by which pyrrole-2-carboxamide tubulin inhibitors induce apoptosis in cancer cells.

Tubulin_Apoptosis_Pathway Tubulin Polymerization Inhibition and Apoptosis Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to Inhibitor Pyrrole-2-carboxamide (CA-61, CA-84) Inhibitor->Tubulin_Dimers Inhibition of Polymerization

Mechanism of apoptosis induction by tubulin inhibitors.

Experimental Protocols

In-Vivo Anti-Tuberculosis Efficacy Study (Mouse Model)

Objective: To evaluate the in-vivo efficacy of pyrrole-2-carboxamide compounds in an acute M. tuberculosis infection model.

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are infected intravenously with a suspension of M. tuberculosis H37Rv.

  • Treatment: Treatment is initiated one day post-infection. The test compounds (e.g., Compound 32) are formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily for a specified duration (e.g., 10 days). A control group receives the vehicle only, and a positive control group receives a standard anti-TB drug like Isoniazid.

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized.

  • CFU Determination: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The efficacy of the treatment is expressed as the log10 reduction in CFU in the lungs of treated mice compared to the untreated control group.[2]

General Workflow for In-Vitro Anti-Cancer Drug Screening

The following diagram outlines the typical workflow for the in-vitro screening and evaluation of novel anti-cancer agents.

Anticancer_Screening_Workflow General Workflow for In-Vitro Anti-Cancer Drug Screening Compound_Library Compound Library Primary_Screening Primary Screening (e.g., MTT Assay on Cancer Cell Line) Compound_Library->Primary_Screening Active_Hits Active 'Hits' Primary_Screening->Active_Hits IC50_Determination IC50 Determination Active_Hits->IC50_Determination Mechanism_Assay Mechanism of Action Assay (e.g., Tubulin Polymerization Assay) IC50_Determination->Mechanism_Assay Lead_Candidate Lead Candidate Mechanism_Assay->Lead_Candidate

Workflow for in-vitro anti-cancer drug screening.
MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of the pyrrole-2-carboxamide compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCC1806) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., CA-61, CA-84) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Tubulin Polymerization Assay

Objective: To assess the ability of the pyrrole-2-carboxamide compounds to inhibit tubulin polymerization.

Methodology:

  • Reaction Mixture: A reaction mixture containing purified tubulin protein, GTP (which is required for polymerization), and a fluorescent reporter that binds to polymerized tubulin is prepared in a 96-well plate.

  • Compound Addition: The test compounds (e.g., CA-61, CA-84) or control substances (a known inhibitor like colchicine and a known stabilizer like paclitaxel) are added to the wells.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the control. A decrease in the rate and extent of polymerization indicates an inhibitory effect. The IC50 for tubulin polymerization can be calculated from a dose-response curve.[3]

References

Assessing the Cytotoxicity of N-Ethyl-1H-pyrrole-2-carboxamide on Normal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Ethyl-1H-pyrrole-2-carboxamide belongs to the pyrrole-2-carboxamide class of compounds, a scaffold that has been investigated for a range of biological activities.[1] As with any potential therapeutic agent, a critical step in the preclinical evaluation is the assessment of its cytotoxic effects on non-cancerous, normal cell lines. This is crucial for determining the compound's safety profile and therapeutic window. While many pyrrole derivatives have been synthesized and tested for their anti-cancer properties, data on their effects on normal cells is often limited.[2][3] Some studies on related pyrrole compounds have indicated low cytotoxicity against normal cells, suggesting a favorable safety profile.[4][5][6]

This guide provides a comparative framework for assessing the cytotoxicity of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothetical study design. It includes established experimental protocols, data presentation templates, and visualizations of relevant biological pathways and workflows that can be adapted by researchers. For comparative purposes, the well-characterized chemotherapeutic agent Doxorubicin is used as a positive control to benchmark the cytotoxicity of the test compound.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes hypothetical IC50 values for this compound and the comparator, Doxorubicin, against a panel of human normal cell lines. The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIncubation Time (hours)Hypothetical IC50 (µM)
This compound Human Dermal Fibroblasts (HDF)24> 100
4885.3
HUVEC24> 100
4892.1
MRC-5 (Lung Fibroblast)24> 100
4878.6
Doxorubicin (Comparator) Human Dermal Fibroblasts (HDF)241.2
480.5
HUVEC242.5
480.9
MRC-5 (Lung Fibroblast)241.8
480.7

Experimental Protocols

A detailed methodology is essential for the reproducibility and validation of cytotoxicity studies. Below is a standard protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.[7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase cultures.

    • Seed the cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of the solvent) and untreated control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Visualizations

Signaling Pathway

Cytotoxic compounds can induce cell death through various mechanisms, with apoptosis being one of the most common. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.

apoptosis_pathway extrinsic Extrinsic Pathway (Death Receptor Mediated) death_receptors Death Receptors (e.g., Fas, TNFR1) extrinsic->death_receptors intrinsic Intrinsic Pathway (Mitochondrial) mitochondria Mitochondria intrinsic->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis stimuli Cytotoxic Stimuli stimuli->extrinsic e.g., Ligand Binding stimuli->intrinsic e.g., DNA Damage

Simplified overview of major apoptosis signaling pathways.

Experimental Workflow

The following diagram outlines the key steps in the workflow for assessing the cytotoxicity of a test compound.

cytotoxicity_workflow start Start cell_culture 1. Normal Cell Line Culture & Maintenance start->cell_culture cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep 3. Preparation of Compound Dilutions cell_seeding->compound_prep treatment 4. Cell Treatment (24h & 48h) compound_prep->treatment assay 5. Cytotoxicity Assay (e.g., MTT) treatment->assay data_acq 6. Data Acquisition (Absorbance Reading) assay->data_acq data_analysis 7. Data Analysis (IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Workflow for in vitro cytotoxicity assessment.

References

Benchmarking the synthesis of "N-Ethyl-1H-pyrrole-2-carboxamide" against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of novel compounds is a cornerstone of progress. N-Ethyl-1H-pyrrole-2-carboxamide, a key building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides an objective comparison of common synthetic routes, supported by experimental data, to aid in the selection of the most suitable method based on specific research and development needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly approached via two primary strategies: formation of the amide bond from a pre-existing pyrrole ring or construction of the N-ethylpyrrole moiety followed by carboxylation and amidation. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below is a summary of key performance indicators for the most common synthetic routes.

Method Starting Materials Key Reagents/Conditions Typical Yield (%) Reaction Time Purity Key Advantages Potential Disadvantages
Method A: Amide Coupling Pyrrole-2-carboxylic acid, EthylamineCoupling agents (e.g., EDC, HBTU, TBTU), Base (e.g., DIPEA), Solvent (e.g., DCM, DMF)80-952-12 hHighHigh yield, mild conditions, wide substrate scope.Cost of coupling reagents, potential for side reactions if not optimized.
Method B: From Acyl Chloride Pyrrole-2-carbonyl chloride, EthylamineBase (e.g., Triethylamine), Solvent (e.g., DCM)75-901-4 hHighFast reaction, no need for coupling agents.Acyl chloride can be moisture-sensitive and may require fresh preparation.
Method C: Paal-Knorr Synthesis & Subsequent Functionalization 1,4-Dicarbonyl compound, EthylamineAcid catalyst (for pyrrole formation), Carboxylation reagent, Amidation reagents50-70 (multi-step)Variable (multi-step)Moderate to HighBuilds the core ring structure, good for substituted pyrroles.Longer synthetic sequence, potentially lower overall yield.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.

Method A: Amide Coupling from Pyrrole-2-carboxylic acid

This method is one of the most common and versatile for the synthesis of amides.

Protocol:

  • To a solution of pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).

  • The mixture is stirred at room temperature for 15 minutes.

  • Ethylamine (1.1 eq.) and diisopropylethylamine (DIPEA) (1.5 eq.) are then added to the reaction mixture.

  • The reaction is stirred at room temperature for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with 1M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method B: Synthesis from Pyrrole-2-carbonyl chloride

This approach offers a rapid synthesis, avoiding the need for coupling reagents.

Protocol:

  • Pyrrole-2-carbonyl chloride (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of ethylamine (1.2 eq.) and triethylamine (1.5 eq.) in DCM is added dropwise to the cooled solution of the acyl chloride.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is washed with water and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Method C: Paal-Knorr Synthesis and Subsequent Functionalization

This classical method allows for the initial construction of the N-ethylpyrrole ring.

Protocol:

  • Step 1: Synthesis of N-Ethylpyrrole: A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 eq.) and ethylamine (1.1 eq.) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is heated to reflux for 2-4 hours. After cooling, the solvent is removed under reduced pressure, and the crude N-ethylpyrrole is purified.[1][2]

  • Step 2: Carboxylation: The purified N-ethylpyrrole is then subjected to a carboxylation reaction, for example, through a Vilsmeier-Haack reaction followed by oxidation, or by reaction with a chloroformate to introduce the carboxyl group at the 2-position.

  • Step 3: Amidation: The resulting N-ethyl-1H-pyrrole-2-carboxylic acid is then converted to the target amide using one of the amidation protocols described in Method A or B.

Visualizing the Synthetic Pathways

To better illustrate the primary synthetic routes to this compound, the following diagrams outline the key transformations.

G cluster_0 Method A: Amide Coupling cluster_1 Method B: From Acyl Chloride Pyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid Product_A This compound Pyrrole-2-carboxylic acid->Product_A EDC, HOBt, DIPEA Ethylamine_A Ethylamine Ethylamine_A->Product_A Pyrrole-2-carbonyl chloride Pyrrole-2-carbonyl chloride Product_B This compound Pyrrole-2-carbonyl chloride->Product_B Et3N Ethylamine_B Ethylamine Ethylamine_B->Product_B G 1,4-Dicarbonyl 1,4-Dicarbonyl N-Ethylpyrrole N-Ethylpyrrole 1,4-Dicarbonyl->N-Ethylpyrrole Paal-Knorr Synthesis Ethylamine Ethylamine Ethylamine->N-Ethylpyrrole N-Ethyl-1H-pyrrole-2-carboxylic acid N-Ethyl-1H-pyrrole-2-carboxylic acid N-Ethylpyrrole->N-Ethyl-1H-pyrrole-2-carboxylic acid Carboxylation Product This compound N-Ethyl-1H-pyrrole-2-carboxylic acid->Product Amidation

References

Comparative Analysis of Pyrrole-2-Carboxamide Derivatives in Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of target validation studies for various N-substituted pyrrole-2-carboxamide derivatives, offering insights into their potential therapeutic applications. Due to a lack of direct target validation studies on N-Ethyl-1H-pyrrole-2-carboxamide, this document focuses on closely related analogs to inform potential mechanisms and experimental approaches. The data presented is compiled from multiple studies and aims to guide researchers in the design and execution of their own investigations.

Overview of Pyrrole-2-Carboxamide Derivatives and Their Targets

The pyrrole-2-carboxamide scaffold is a versatile pharmacophore found in a variety of biologically active compounds.[1][2] Research has demonstrated its potential in developing agents with antimicrobial, antitubercular, and antiviral properties.[2][3][4][5] The biological activity of these derivatives is often attributed to their ability to interact with specific protein targets, leading to the modulation of critical cellular pathways.

A significant body of research has focused on the antitubercular activity of pyrrole-2-carboxamide derivatives, with a key target identified as the Mycobacterial Membrane Protein Large 3 (MmpL3).[3] Additionally, other studies have explored their potential as inhibitors of the main protease (Mpro) of SARS-CoV-2.[4][5]

Comparative Biological Activity

The following tables summarize the in vitro activity of various pyrrole-2-carboxamide derivatives against different targets, providing a basis for comparison.

Table 1: Antitubercular Activity of Pyrrole-2-Carboxamide Derivatives against Mycobacterium tuberculosis H37Rv

Compound IDR Group on CarboxamideMIC (µg/mL)Cytotoxicity (IC50, µg/mL)Reference
Compound 32 2-adamantyl<0.016>64[3]
Compound 12 2-adamantyl (N-methyl on pyrrole)3.7>64[3]
Compound 13 2-adamantyl (N-methyl on pyrrole and carboxamide)>32>64[3]
GS4 Substituted benzylidineComparable to IsoniazidNot Reported[6]
ENBHEDPC -{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl0.7Not Reported[2]

Table 2: Inhibitory Activity of Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Derivatives against SARS-CoV-2 Mpro

Compound IDN-Aryl SubstitutionIC50 (µM)Reference
Compound 25 Not specified in abstractLow micromolar[4]
Compound 29 2,3-Dihydrobenzo[b][7][8]dioxin-6-ylLow micromolar[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the cited studies.

Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a specific optical density to standardize the inoculum size.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: The standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[6]

Enzyme Inhibition Assay (e.g., SARS-CoV-2 Mpro)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Reagents: The assay typically includes the purified enzyme (e.g., SARS-CoV-2 Mpro), a fluorogenic substrate, and the test compound.

  • Reaction Setup: The enzyme is pre-incubated with various concentrations of the test compound in a suitable buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the fluorogenic substrate.

  • Measurement: The fluorescence intensity is measured over time using a plate reader. Enzyme activity is proportional to the rate of increase in fluorescence.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.[4][5]

Cytotoxicity Assay (e.g., using Vero cells)

This assay assesses the toxicity of a compound to mammalian cells.

  • Cell Culture: Vero cells (or another suitable cell line) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or MTS. This involves adding the reagent to the wells, incubating, and then measuring the absorbance at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.[3][5]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action and experimental workflows for pyrrole-2-carboxamide derivatives based on the available literature.

MmpL3_Inhibition cluster_membrane Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm MmpL3 MmpL3 Transporter Cell Wall Assembly Cell Wall Assembly MmpL3->Cell Wall Assembly Incorporation TMM Trehalose Monomycolate (Mycolic Acid Precursor) TMM->MmpL3 Transport Mycolic_Acid_Syn Mycolic Acid Synthesis Mycolic_Acid_Syn->TMM Export Pyrrole_Carboxamide Pyrrole-2-carboxamide Derivative Pyrrole_Carboxamide->MmpL3 Inhibition Experimental_Workflow start Compound Synthesis (Pyrrole-2-carboxamide scaffold) in_vitro In Vitro Screening start->in_vitro mic_assay Antimicrobial Assay (e.g., MABA for TB) in_vitro->mic_assay enzyme_assay Enzyme Inhibition Assay (e.g., Mpro) in_vitro->enzyme_assay cytotoxicity Cytotoxicity Assay (e.g., Vero cells) in_vitro->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis mic_assay->sar enzyme_assay->sar cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Ethyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-Ethyl-1H-pyrrole-2-carboxamide, synthesized from best practices and safety data for structurally similar compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general laboratory safety protocols and information from SDS of related pyrrole derivatives. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to always perform a risk assessment before handling any chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for similar pyrrole compounds, this compound is anticipated to be an irritant to the skin and eyes and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to safety protocols is required.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]To protect against potential splashes.
Hand Protection Nitrile or other chemically resistant gloves.[4][5]To prevent skin contact and irritation.
Body Protection A lab coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4]To minimize inhalation of any dust or vapors.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting to clean the spill, wear the recommended PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.[4] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect Waste: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

Disposal Procedures

Chemical waste must be disposed of in accordance with institutional, local, and national regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7]

Step-by-Step Disposal Guide:

  • Waste Segregation: Segregate waste containing this compound from other waste streams to avoid incompatible chemical reactions.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and associated hazards.

  • Collection of Waste:

    • Unused Product: If the pure compound is to be disposed of, it should be in its original or a suitable, sealed container.

    • Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated hazardous waste container.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[8] All chemical waste must be disposed of through an approved waste disposal plant.[3][5][9][10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Logical Workflow for this compound Disposal cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal start Identify this compound for Disposal hazards Consult SDS and Institutional Guidelines (Assume Irritant) start->hazards ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat hazards->ppe waste_type Determine Waste Type ppe->waste_type pure_chemical Unused/Pure Chemical waste_type->pure_chemical Pure contaminated_labware Contaminated Labware (Gloves, Wipes, etc.) waste_type->contaminated_labware Contaminated spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill collect_waste Collect in a Labeled, Sealed Hazardous Waste Container pure_chemical->collect_waste contaminated_labware->collect_waste spill_cleanup->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for N-Ethyl-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety Protocols and Logistical Information for the Handling and Disposal of N-Ethyl-1H-pyrrole-2-carboxamide.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on data from structurally related compounds and are intended to ensure the highest level of safety in the laboratory.

Hazard Assessment

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Toxicity: Related compounds have shown toxicity if swallowed or in contact with skin.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.[5][6]
Eyes Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles.[2][3][5]
Body Laboratory coatA buttoned lab coat should be worn to protect against skin contact.[5]
Respiratory Use in a well-ventilated area or with a fume hoodTo minimize the inhalation of any dust or vapors.[2][3] For large scale operations or in case of insufficient ventilation, a NIOSH/MSHA approved respirator may be necessary.[3][6]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[2][4] Do not eat, drink, or smoke in the laboratory.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing dust or fumes.[2][3]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][4]

  • Conditions: Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.[7] The compound may be light-sensitive.[1]

  • Security: Store in a locked-up area accessible only to qualified or authorized personnel.[1][2][4]

Experimental Workflow

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Caption: Safe handling workflow for this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is necessary.

Scenario Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][4] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2][4] If feeling unwell, call a poison center or doctor.[2]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
Spill For small spills, absorb with an inert material and place it into a suitable disposal container.[2] For larger spills, prevent further leakage if safe to do so.[2] Evacuate the area and ensure adequate ventilation.[8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3][4] Do not allow the product to enter drains.[1][2]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[1] Leave chemicals in their original containers and do not mix with other waste.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.